Technical Documentation Center

4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide
  • CAS: 1024229-91-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide: Structure, Properties, and Analytical considerations

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and potential analytical methodologies for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. Intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and potential analytical methodologies for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights for the study of this and structurally related compounds.

Chemical Structure and Molecular Properties

The compound, systematically named 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, is a complex aromatic molecule. Its structure is characterized by a central benzamide moiety linked to a 2-phenyl-1-indenone group via an amino bridge.

1.1. Structural Elucidation

The IUPAC name dictates the precise arrangement of atoms. The core components are:

  • Benzamide: A benzene ring substituted with a carboxamide group (-C(=O)NH₂).

  • 4-amino substitution: The linker to the second major fragment is at the para-position (carbon 4) of the benzamide ring.

  • 1-oxo-2-phenyl-1H-inden-3-yl: This describes the substituent attached to the amino group. It is a derivative of indene, a bicyclic hydrocarbon with a five-membered ring fused to a benzene ring. Specifically:

    • A ketone group (=O) is located at position 1 of the indene ring system.

    • A phenyl group (-C₆H₅) is attached at position 2.

    • The connection to the amino linker is at position 3.

This assembly results in the following chemical structure:

Caption: Chemical structure of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide.

1.2. Physicochemical Properties

Based on the elucidated structure, the molecular formula is C₂₂H₁₆N₂O₂. The calculated molecular properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₁₆N₂O₂
Molecular Weight 340.38 g/mol
Exact Mass 340.1212 g/mol

Note: These values are calculated based on the chemical structure and have not been experimentally verified.

Synthesis and Purification

2.1. Proposed Synthetic Workflow

G A 3-Amino-2-phenyl-1H-inden-1-one C Intermediate Nitro Compound A->C Acylation B 4-Nitrobenzoyl chloride B->C D 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide C->D Nitro Reduction (e.g., SnCl2/HCl)

Caption: Proposed synthetic workflow.

2.2. Experimental Protocol: Hypothetical Synthesis

Step 1: Acylation

  • Dissolve 3-amino-2-phenyl-1H-inden-1-one in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate nitro compound.

Step 2: Nitro Group Reduction

  • Dissolve the crude intermediate in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Heat the reaction mixture under reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the final product with an appropriate organic solvent.

  • Dry the combined organic extracts and concentrate to obtain the crude product.

2.3. Purification

The crude 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide can be purified using standard techniques such as:

  • Recrystallization: From a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Column Chromatography: Using silica gel as the stationary phase and an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods should be employed.

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal characteristic signals for the aromatic protons on the benzamide and indenone rings, the phenyl substituent, and the amine and amide protons.

    • ¹³C NMR will show distinct resonances for the carbonyl carbons (ketone and amide), the aromatic carbons, and the sp² carbons of the indenone system.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

    • The fragmentation pattern observed in MS/MS analysis can provide further structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the N-H stretching of the amine and amide groups, the C=O stretching of the ketone and amide, and the aromatic C-H and C=C stretching vibrations.

3.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is a common starting point.

    • Purity is determined by the peak area percentage of the main component.

Potential Applications in Research and Drug Development

While no biological activity has been reported for this specific molecule, its structural motifs suggest potential areas for investigation. The benzamide scaffold is present in numerous approved drugs with a wide range of therapeutic applications. The indenone core is also found in compounds with reported biological activities, including anticancer and anti-inflammatory properties.

4.1. Areas for Future Investigation

  • Kinase Inhibition: Many kinase inhibitors possess a hinged binding motif that could potentially be mimicked by the amino-benzamide linkage in this molecule.

  • Anticancer Activity: The phenyl-indenone substructure is a known pharmacophore in some anticancer agents.

  • Enzyme Inhibition: The overall structure could be suitable for targeting various enzyme active sites.

Further research, including in vitro screening and cell-based assays, is necessary to explore the potential biological activities of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide.

Conclusion

This technical guide has detailed the chemical structure, molecular properties, and a plausible synthetic and analytical framework for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. Although this compound is not extensively documented in scientific literature, its constituent chemical features suggest it may be a compound of interest for further research, particularly in the field of medicinal chemistry and drug discovery. The methodologies outlined here provide a solid foundation for its synthesis, purification, and characterization, enabling its exploration in various biological assays.

References

Given the novel nature of the specific topic compound, direct references are not available. The synthetic and analytical methodologies described are based on established principles of organic chemistry and are not attributed to a specific source for this molecule.

Exploratory

A Technical Guide to the Cellular Signaling Mechanisms of GW4064, a Potent Farnesoid X Receptor Agonist

Disclaimer: The compound "4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide" as specified in the user request did not yield specific results in the scientific literature. This guide will focus on the well-characterized sy...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide" as specified in the user request did not yield specific results in the scientific literature. This guide will focus on the well-characterized synthetic ligand GW4064 , a potent and selective agonist of the Farnesoid X Receptor (FXR), which is extensively used in biomedical research to probe FXR-mediated signaling pathways. It is presumed that the initial query may have contained an alternative or erroneous chemical name for a compound with a similar biological target.

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms of action of GW4064, a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of the Farnesoid X Receptor (FXR). As a nuclear hormone receptor, FXR is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by agonists like GW4064 initiates a cascade of transcriptional events that modulate a wide array of cellular signaling pathways. This document will dissect the canonical FXR-dependent signaling pathways, delve into emerging non-canonical and off-target effects of GW4064, and provide detailed experimental protocols for researchers and drug development professionals.

Introduction: The Farnesoid X Receptor (FXR) - A Central Metabolic Regulator

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as an endogenous sensor for bile acids.[1][2] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a pivotal role in maintaining metabolic homeostasis.[2] Its activation by natural ligands, such as chenodeoxycholic acid (CDCA), or synthetic agonists like GW4064, leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

GW4064 is a highly selective and potent non-steroidal FXR agonist with an EC50 value of 15 nM.[3] Its specificity for FXR over other nuclear receptors at concentrations up to 1 µM has established it as an invaluable tool for elucidating the intricate signaling networks governed by FXR.[3]

Canonical FXR-Dependent Signaling Pathways

The primary mechanism of action of GW4064 is the direct activation of FXR, leading to the transcriptional regulation of a host of genes involved in bile acid and lipid metabolism.

Regulation of Bile Acid Homeostasis

A key function of FXR activation by GW4064 is the tight regulation of intracellular bile acid concentrations. This is achieved through a multi-pronged approach:

  • Induction of Small Heterodimer Partner (SHP): GW4064 treatment markedly induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain.[4][5] SHP, in turn, represses the transcriptional activity of other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This negative feedback loop is a cornerstone of FXR-mediated bile acid regulation.

  • Upregulation of Bile Acid Transporters: In the liver, GW4064 promotes the expression of canalicular transporters responsible for bile acid efflux, including the Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 2 (MRP2), and the phospholipid flippase MDR2/3.[5] This enhances the secretion of bile acids from hepatocytes into the bile canaliculi, preventing their cytotoxic accumulation.

The coordinated induction of SHP and bile acid transporters by GW4064 provides a robust mechanism for protecting hepatocytes from cholestatic liver injury.[5]

Workflow for Assessing FXR-Mediated Gene Expression

cluster_0 Experimental Workflow A Hepatocyte Culture (e.g., Primary Human Hepatocytes, HepG2 cells) B Treatment with GW4064 (e.g., 1 µM for 24-48h) A->B C RNA Isolation B->C E Western Blot Analysis B->E D Quantitative Real-Time PCR (qRT-PCR) C->D F Analysis of Target Gene Expression (e.g., SHP, BSEP, CYP7A1) D->F G Analysis of Target Protein Expression E->G

Caption: Workflow for analyzing FXR target gene and protein expression.

Modulation of Lipid and Glucose Metabolism

FXR activation by GW4064 also exerts significant effects on lipid and glucose homeostasis. Studies have shown that GW4064 can influence the expression of adipokines, which are signaling molecules secreted by adipose tissue that regulate insulin sensitivity and energy metabolism.[2] In 3T3-L1 preadipocytes and HepG2 cells, GW4064 has been demonstrated to increase the gene and protein expression of adiponectin and leptin, at least in part through the PPAR-γ pathway.[2]

Non-Canonical and Off-Target Signaling of GW4064

While GW4064 is a selective FXR agonist, it is crucial for researchers to be aware of its potential non-canonical and off-target effects, which can influence experimental outcomes and their interpretation.

Modulation of G Protein-Coupled Receptors (GPCRs)

Intriguingly, studies have revealed that GW4064 can modulate the activity of multiple G protein-coupled receptors (GPCRs) independently of FXR.[6][7] In FXR-deficient HEK-293T cells, GW4064 was found to activate cAMP and nuclear factor of activated T-cells response elements (CRE and NFAT-RE).[6] This activation was mediated through the Gαi/o and Gq/11 G proteins and involved rapid intracellular Ca2+ accumulation.[6][7] Further investigation identified histamine receptors as alternate targets for GW4064, with the compound robustly activating H1 and H4 receptors and inhibiting the H2 receptor.[6][7] This finding is particularly important as it suggests that some of the observed biological effects of GW4064, such as apoptosis in certain cancer cell lines, may be FXR-independent and instead mediated by its action on histamine receptors.[6]

Activation of Estrogen-Related Receptor α (ERRα)

Another significant FXR-independent mechanism of GW4064 involves the activation of the Estrogen-Related Receptor α (ERRα).[8] GW4064 has been shown to strongly enhance the promoter activity, mRNA, and protein expression of Peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α), a key regulator of mitochondrial biogenesis and energy homeostasis.[8] This effect was observed in both FXR-rich and FXR-nonexpressing cell lines and was demonstrated to be mediated through the activation of ERRα.[8] This highlights a novel signaling axis for GW4064 that is independent of its canonical action on FXR.

Signaling Pathway of GW4064

cluster_0 GW4064 Signaling Pathways cluster_1 FXR-Dependent cluster_2 FXR-Independent GW4064 GW4064 FXR FXR Activation GW4064->FXR GPCR GPCR Modulation (e.g., Histamine Receptors) GW4064->GPCR ERRa ERRα Activation GW4064->ERRa SHP ↑ SHP Expression FXR->SHP BSEP ↑ BSEP/MDR2/MRP2 (Bile Acid Transport) FXR->BSEP CYP7A1 ↓ CYP7A1 Expression (Bile Acid Synthesis) SHP->CYP7A1 Represses Calcium ↑ Intracellular Ca2+ GPCR->Calcium PGC1a ↑ PGC-1α Expression (Mitochondrial Biogenesis) ERRa->PGC1a

Caption: Overview of GW4064's FXR-dependent and -independent signaling pathways.

Therapeutic Implications and Future Directions

The multifaceted signaling activities of GW4064 underscore the therapeutic potential of targeting FXR in a range of diseases.

Cholestatic Liver Diseases

The ability of GW4064 to protect against cholestatic liver damage by modulating bile acid synthesis and transport has been demonstrated in animal models.[5] This suggests that FXR agonists could be valuable therapeutics for conditions such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).

Metabolic Diseases

Given the central role of FXR in regulating lipid and glucose metabolism, GW4064 and other FXR agonists are being investigated for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[2]

Cancer

The role of FXR in cancer is complex and appears to be context-dependent. While some studies suggest that FXR activation can have anti-tumor effects, others have reported pro-tumorigenic roles.[9] Notably, GW4064 has been shown to induce apoptosis and block the cell cycle in colorectal cancer cells.[9] Furthermore, it can upregulate PD-L1 expression via FXR and MAPK signaling pathways, suggesting a potential for combination therapy with immune checkpoint inhibitors.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of GW4064 on a given cell line.

Protocol:

  • Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of GW4064 (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of FXR target genes.

Protocol:

  • Treat cells with GW4064 as described above.

  • Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for your target genes (e.g., SHP, CYP7A1, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Table 1: Representative qRT-PCR Data of GW4064 Treatment in Human Hepatocytes

GeneFold Change (GW4064 vs. Vehicle)
SHP ~3-fold increase[4]
CYP3A4 ~75% decrease[4]
BSEP Significant increase[5]
CYP7A1 Significant decrease[5]

Conclusion

GW4064 is a powerful pharmacological tool that has been instrumental in unraveling the complex signaling networks regulated by the Farnesoid X Receptor. Its primary mechanism of action involves the direct activation of FXR, leading to profound effects on bile acid, lipid, and glucose metabolism. However, a comprehensive understanding of its biological effects necessitates an awareness of its FXR-independent activities, including the modulation of GPCRs and the activation of ERRα. As research in this field continues, a deeper appreciation of the nuanced signaling of FXR agonists like GW4064 will be critical for the development of novel therapeutics for a wide range of metabolic, inflammatory, and proliferative diseases.

References

  • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs P
  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (2014). Molecular Endocrinology.
  • GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells. (2014). Baishideng Publishing Group.
  • GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. (2015). Drug Metabolism and Disposition.
  • Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. (2014). Molecular Endocrinology.
  • Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. (2011). Molecular Endocrinology.
  • GW 4064 (CAS Number: 278779-30-9). Cayman Chemical.
  • FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). Taylor & Francis Online.
  • GW 4064 | FXR Agonist. MedchemExpress.com.
  • GW4064, an Agonist of Farnesoid X Receptor, Represses CYP3A4 Expression in Human Hepatocytes by Inducing Small Heterodimer Partner Expression. (2015). Drug Metabolism and Disposition.
  • Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. (2003).

Sources

Foundational

The Dual-Faceted Therapeutic Potential of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide (GW4064) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the therapeutic potential of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the therapeutic potential of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, a synthetic small molecule commonly known as GW4064. Initially identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), GW4064 has demonstrated significant anti-neoplastic properties across a range of cancer models. This document synthesizes the current understanding of its mechanism of action, including both FXR-dependent and independent pathways, and provides detailed experimental protocols for its investigation. We will delve into its effects on cell cycle progression, apoptosis, and immunogenic cell death, and critically evaluate its promising role in combination with immunotherapy. This guide is intended to be a comprehensive resource for researchers in oncology and drug development, offering both foundational knowledge and practical methodologies for harnessing the therapeutic potential of GW4064.

Introduction: Unveiling the Therapeutic Promise of GW4064

4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide (GW4064) is a non-steroidal, isoxazole-based synthetic ligand that has garnered considerable attention in the field of oncology. Its primary and most well-characterized function is as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in bile acid homeostasis, lipid metabolism, and inflammation. Dysregulation of FXR signaling has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

GW4064 has been shown to exert anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including those of colorectal, breast, liver, and esophageal origin.[1][2][3] Beyond its direct cytotoxic effects, emerging evidence suggests that GW4064 can modulate the tumor microenvironment and enhance the efficacy of cancer immunotherapies.[2][4] However, the narrative of GW4064's mechanism of action is not without its complexities. Recent studies have uncovered FXR-independent activities, primarily involving the modulation of histamine receptors, which contribute to its biological effects.[5] This guide will navigate these dual facets of GW4064's pharmacology, providing a nuanced and evidence-based perspective on its therapeutic potential.

Mechanism of Action: A Tale of Two Pathways

The anti-cancer effects of GW4064 are currently understood to be mediated through at least two distinct signaling paradigms: the canonical FXR-dependent pathway and a more recently discovered FXR-independent pathway involving G protein-coupled receptors.

The Canonical Pathway: FXR-Dependent Anti-Tumorigenesis

As a potent FXR agonist with an EC50 of approximately 65 nM, GW4064 activates FXR, which in turn regulates the transcription of a host of target genes involved in cell proliferation, apoptosis, and inflammation.[6]

  • Induction of Apoptosis: Activation of FXR by GW4064 has been shown to trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the cleavage of Poly-ADP ribose polymerase (PARP), a hallmark of caspase-3 activation.[1]

  • Cell Cycle Arrest: In several cancer cell lines, GW4064 treatment leads to cell cycle arrest, thereby inhibiting tumor cell proliferation.[7]

  • Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a critical driver of tumorigenesis in many cancers. FXR activation by GW4064 has been shown to antagonize this pathway, although the precise mechanism is still under investigation and may be context-dependent.[8][9] Some studies suggest that while GW4064 inhibits cell proliferation, it may paradoxically promote the transcriptional activity of β-catenin, highlighting the complexity of this interaction.[8]

  • Upregulation of PD-L1 and Synergy with Immunotherapy: A pivotal finding is the ability of GW4064 to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on colorectal cancer cells through the activation of both FXR and the MAPK signaling pathway.[2][4][10] While seemingly counterintuitive, this upregulation enhances the susceptibility of tumor cells to anti-PD-L1 immunotherapy, leading to a potent synergistic anti-tumor effect in vivo.[2][4]

FXR_Dependent_Pathway GW4064 GW4064 FXR FXR Activation GW4064->FXR Apoptosis ↑ Pro-apoptotic Proteins ↓ PARP Cleavage FXR->Apoptosis CellCycle Cell Cycle Arrest FXR->CellCycle Wnt Wnt/β-catenin Pathway Modulation FXR->Wnt MAPK MAPK Pathway Activation FXR->MAPK PDL1 ↑ PD-L1 Expression MAPK->PDL1 Immuno Synergy with anti-PD-L1 Therapy PDL1->Immuno

Figure 1: Simplified diagram of the FXR-dependent signaling pathway of GW4064.

The Unconventional Route: FXR-Independent Effects via Histamine Receptors

A critical aspect of GW4064's pharmacology is the discovery of its "off-target" effects on histamine receptors. Studies have demonstrated that in certain cancer cell lines, such as MCF-7 breast cancer cells which lack FXR expression, GW4064 can still induce apoptosis.[5][11] This effect is attributed to its ability to modulate the activity of multiple G protein-coupled receptors, specifically:

  • H1 and H4 Receptor Agonism: GW4064 acts as an agonist for histamine H1 and H4 receptors.

  • H2 Receptor Inhibition: Conversely, it functions as an inhibitor of the histamine H2 receptor.[5]

This modulation of histamine receptor signaling can trigger intracellular calcium accumulation and other downstream events that culminate in apoptosis. This finding is of paramount importance as it necessitates a careful interpretation of experimental results and highlights the potential for developing more selective FXR agonists or, conversely, exploring the therapeutic potential of dual FXR/histamine receptor modulators.

FXR_Independent_Pathway GW4064 GW4064 GPCRs Histamine Receptors (H1, H2, H4) GW4064->GPCRs Ca_flux ↑ Intracellular Ca²⁺ GPCRs->Ca_flux Apoptosis FXR-Independent Apoptosis Ca_flux->Apoptosis

Figure 2: Simplified diagram of the FXR-independent signaling pathway of GW4064.

Preclinical Data Summary

The anti-cancer efficacy of GW4064 has been evaluated in a variety of preclinical models. The following tables summarize key in vitro and in vivo findings.

In Vitro Efficacy: IC50 Values
Cell LineCancer TypeIC50 (µM)Reference(s)
HCT116Colorectal Cancer6.9[2]
CT26Colorectal Cancer6.4[2]
HT-29Colorectal Cancer~3 (significant inhibition)[8]
Caco-2Colorectal Cancer~3 (significant inhibition)[8]
MCF-7Breast Cancer35[1]
MDA-MB-231Breast Cancer22[1]
KYSE150Esophageal Squamous Cell Carcinoma5.1
EC109Esophageal Squamous Cell Carcinoma4.6
HelaCervical Cancer1-5 (dose-dependent inhibition)[12]
SihaCervical Cancer1-3 (dose-dependent inhibition)[12]
In Vivo Efficacy: Colorectal Cancer Xenograft Model
Animal ModelTreatment RegimenOutcomeReference(s)
BALB/c mice with CT26 xenograftsGW4064 (30 mg/kg/day, intraperitoneally)No significant tumor growth inhibition alone[2]
BALB/c mice with CT26 xenograftsGW4064 (30 mg/kg/day) + anti-PD-L1 antibody (100 µ g/mouse )Excellent anti-tumor effects, increased CD8+ T cell infiltration, 33% of mice cured[2][4]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of GW4064.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of GW4064 for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with GW4064 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to eliminate RNA staining).

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Immunogenic Cell Death (ICD) Marker Analysis

Principle: ICD is a form of apoptosis that elicits an immune response. Key markers include the surface exposure of calreticulin and the release of ATP.

Protocol for Calreticulin Exposure:

  • Cell Treatment: Treat cells with GW4064.

  • Staining: Stain non-permeabilized cells with an anti-calreticulin antibody conjugated to a fluorophore.

  • Flow Cytometry Analysis: Analyze the surface expression of calreticulin by flow cytometry.

Protocol for ATP Release:

  • Cell Treatment: Treat cells with GW4064.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay kit.

Future Directions and Conclusion

The therapeutic potential of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide (GW4064) in oncology is multifaceted and continues to evolve. While its role as an FXR agonist has been the primary focus of research, the discovery of its FXR-independent activities necessitates a more nuanced approach to its development and application.

Key areas for future research include:

  • Elucidating the interplay between FXR-dependent and -independent pathways: Understanding how these two signaling axes interact and contribute to the overall anti-cancer effect of GW4064 is crucial.

  • Expanding in vivo studies: Further in vivo studies are needed to validate the efficacy of GW4064, both as a monotherapy and in combination with other agents, across a broader range of cancer types.

  • Development of more selective analogs: The synthesis and evaluation of GW4064 analogs with greater selectivity for either FXR or specific histamine receptors could help to dissect their respective contributions to the observed anti-tumor effects and potentially lead to the development of more targeted therapies.

  • Clinical Translation: Given the promising preclinical data, particularly in the context of immunotherapy, clinical trials investigating the safety and efficacy of GW4064 in cancer patients are a logical next step.

References

  • Alasmael, N., et al. (2016). FXR activation induces mitochondrial mediated apoptosis in breast cancer and synergizes with tamoxifen. University of Surrey Open Research repository. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

  • Mao, F., et al. (2020). Effects and mechanism of the bile acid (farnesoid X) receptor on the Wnt/β-catenin signaling pathway in colon cancer. Oncology Letters, 20(2), 1735-1742. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. PubMed. [Link]

  • Singh, N., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 659-673. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Taylor & Francis Online. [Link]

  • Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy. ResearchGate. [Link]

  • GW4064 enhanced the anti-tumor efficacy of the PD-L1 antibody in vivo. ResearchGate. [Link]

  • Singh, N., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. PubMed. [Link]

  • GW4064 upregulated PD-L1 expression in CRC cells through FXR and MAPK signal pathways. ResearchGate. [Link]

  • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. MDPI. [Link]

  • Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats. Scientific Reports. [Link]

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors. ResearchGate. [Link]

  • Effects and mechanism of the bile acid (farnesoid X) receptor on the Wnt/β-catenin signaling pathway in colon cancer. PubMed. [Link]

  • Relative EC 50 , IC50 and Ki values of GW4064 for FXR and histamine receptors. ResearchGate. [Link]

  • The FXR agonists GW4064 and CDCA cause concentration-dependent activation. ResearchGate. [Link]

  • The FXR agonists GW4064 and CDCA stimulate apoptosis through the intrinsic. ResearchGate. [Link]

  • Haverty, P. M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Communications, 7, 12607. [Link]

  • IC50 values of the selected compounds on proliferation of human liver cancer cell lines (Hep3B and Huh7) and viability of normal human pancreatic duct epithelial cell line (H6c7). ResearchGate. [Link]

  • Li, Q., et al. (2025). FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells. Annals of Translational Medicine. [Link]

  • Zhang, Y., et al. (2009). Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist. Bioorganic & Medicinal Chemistry Letters, 19(9), 2469-2472. [Link]

  • Wnt/β-catenin signaling pathway: an attractive potential therapeutic target in osteosarcoma. Frontiers in Oncology. [Link]

  • Wu, ZQ., et al. (2021). Wnt/beta-catenin signaling confers ferroptosis resistance by targeting GPX4 in gastric cancer. Cell Death & Differentiation, 28(7), 2093-2107. [Link]

  • Carracedo, A., et al. (2008). Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. The Journal of Clinical Investigation, 118(9), 3065-3074. [Link]

  • Xia, X., et al. (2016). FXR agonists enhance the sensitivity of biliary tract cancer cells to cisplatin via SHP dependent inhibition of Bcl-xL expression. Oncotarget, 7(26), 40533-40544. [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities. ResearchGate. [Link]

  • Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist. ResearchGate. [Link]

  • Mostafa M Elbadawi, et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

Abstract This document provides a comprehensive and efficient protocol for the synthesis of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, a molecule of interest in medicinal chemistry and materials science. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and efficient protocol for the synthesis of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is predicated on the condensation of 2-phenyl-1,3-indandione with 4-aminobenzamide. This application note offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product. The protocol is designed for researchers and professionals in drug development and organic synthesis, emphasizing efficiency, reproducibility, and safety.

Introduction

The indenone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. When coupled with a benzamide moiety, as in the title compound, there is potential for novel pharmacological properties, including but not limited to, anticancer and anti-inflammatory activities. The synthesis of such derivatives is therefore of significant interest. The protocol detailed herein describes a robust and accessible method for the preparation of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. The core of this synthesis is the formation of a stable enaminone linkage through the condensation of a β-dicarbonyl compound (2-phenyl-1,3-indandione) and a primary amine (4-aminobenzamide).

Synthetic Strategy

The overall synthetic pathway is a two-step process starting from commercially available precursors, followed by a final condensation step to yield the target compound.

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Product Synthesis P1_start Phthalic Anhydride + Phenylacetic Acid P1_product 2-Phenyl-1,3-indandione P1_start->P1_product Condensation (Sodium Acetate) Final_Reactants 2-Phenyl-1,3-indandione + 4-Aminobenzamide P1_product->Final_Reactants P2_start p-Nitrobenzoic Acid P2_intermediate p-Nitrobenzamide P2_start->P2_intermediate 1. SOCl2 2. NH4OH P2_product 4-Aminobenzamide P2_intermediate->P2_product Reduction (e.g., Fe/HCl) P2_product->Final_Reactants Final_Product 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide Final_Reactants->Final_Product Condensation (Toluene, p-TsOH)

Figure 1: Overall synthetic workflow for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product purification can be achieved by recrystallization or column chromatography. Characterization should be performed using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis of Precursor 1: 2-Phenyl-1,3-indandione

This procedure is adapted from established methods for the synthesis of 2-phenyl-1,3-indandione[1][2].

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent), phenylacetic acid (1 equivalent), and anhydrous sodium acetate (2 equivalents).

  • Heat the mixture to 240-250 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to approximately 100 °C and add hot water.

  • Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-phenyl-1,3-indandione as a yellow solid.

Synthesis of Precursor 2: 4-Aminobenzamide

This protocol is based on the reduction of 4-nitrobenzamide, which can be synthesized from p-nitrobenzoic acid[3][4][5].

Protocol:

  • Synthesis of 4-Nitrobenzamide:

    • To a stirred solution of p-nitrobenzoic acid (1 equivalent) in a suitable solvent like toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting 4-nitrobenzoyl chloride in a suitable solvent (e.g., acetone) and add it dropwise to a cooled, concentrated aqueous ammonia solution.

    • Stir the mixture for 1 hour, then filter the precipitate, wash with cold water, and dry to obtain 4-nitrobenzamide.

  • Reduction to 4-Aminobenzamide:

    • Suspend 4-nitrobenzamide (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (3-4 equivalents) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, filter the hot solution to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-aminobenzamide as a pale yellow solid.[3][6]

Synthesis of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

This step involves the condensation of the two precursors. The reaction forms a vinylogous amide, also known as an enaminone.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenyl-1,3-indandione (1 equivalent), 4-aminobenzamide (1 equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).

  • Add a suitable solvent, such as toluene, to the flask.

  • Reflux the mixture, and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold toluene and then with a non-polar solvent like hexane to remove any unreacted starting materials.

  • If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmount (mmol)Mass (g)
Precursor 1 Synthesis
Phthalic Anhydride148.121101.48
Phenylacetic Acid136.151101.36
2-Phenyl-1,3-indandione222.24-Theoretical Yield2.22
Precursor 2 Synthesis
p-Nitrobenzoic Acid167.121101.67
4-Aminobenzamide136.15-Theoretical Yield1.36
Final Product Synthesis
2-Phenyl-1,3-indandione222.24151.11
4-Aminobenzamide136.15150.68
p-Toluenesulfonic acid172.200.10.50.086
4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide340.37-Theoretical Yield1.70

Mechanistic Insights

The key step in the synthesis of the final product is the acid-catalyzed condensation of the dicarbonyl compound with the primary amine.

Reaction_Mechanism reactant1 2-Phenyl-1,3-indandione intermediate1 Protonated Carbonyl reactant1->intermediate1 + H+ reactant2 4-Aminobenzamide catalyst H+ (p-TsOH) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + 4-Aminobenzamide intermediate3 Iminium Ion intermediate2->intermediate3 - H2O product 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide intermediate3->product - H+

Figure 2: Simplified reaction mechanism for the formation of the enaminone.

The reaction is initiated by the protonation of one of the carbonyl groups of 2-phenyl-1,3-indandione by the acid catalyst (p-TsOH). This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group of 4-aminobenzamide to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of an iminium ion, which then tautomerizes to the more stable enaminone product. The removal of water via the Dean-Stark apparatus drives the equilibrium towards the product side, ensuring a high yield.

Characterization

The synthesized compound should be characterized by standard spectroscopic methods:

  • FT-IR (KBr, cm⁻¹): Expected peaks around 3300-3400 (N-H stretch of amide and enamine), 1680-1700 (C=O stretch of indenone), 1640-1660 (C=O stretch of amide), and 1600-1620 (C=C stretch of enamine).

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals for the aromatic protons of the phenyl and benzamide moieties, a singlet for the enaminic proton, and signals for the amide protons.

  • ¹³C NMR (DMSO-d₆, δ ppm): Expected signals for the carbonyl carbons, aromatic carbons, and the vinylic carbons of the enaminone system.

  • Mass Spectrometry (ESI-MS): Expected molecular ion peak corresponding to the calculated mass of the product.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Concentrated acids are corrosive.

  • Organic solvents are flammable.

Troubleshooting

IssuePossible CauseSolution
Low yield in final condensation Incomplete reactionIncrease reaction time, ensure efficient water removal.
Decomposition of starting materials or productUse a milder catalyst or lower reaction temperature.
Product is difficult to purify Presence of unreacted starting materialsWash the crude product thoroughly with appropriate solvents.
Formation of side productsOptimize reaction conditions (temperature, catalyst amount). Consider purification by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the efficient synthesis of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. By following the outlined procedures, researchers can obtain this valuable compound in good yield and purity. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of the synthesis.

References

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. CN112745239A.
  • Salunke, V. B., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 1(3), 533-537.
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. CN100358864C.
  • Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity.
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Karaaslan, C., Kadri, H., Coban, T., Suzen, S., & Westwell, A. D. (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Bioorganic & medicinal chemistry letters, 23(9), 2671–2674.
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
  • Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine?. Journal of Molecular Structure, 645(1), 1-10.
  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. e-journals.in.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 477-487.
  • Preparation method of p-aminobenzamide. CN104193646A.
  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry, 52(2), 521-525.
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 226-233.
  • Synthesis of 2‐phenyl‐1,3‐indandione and 5 a. Yields of isolated products are reported.
  • Mannich Reaction with 1, 3-Indandione Phenylhydrazones.
  • Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-178.
  • 2-PHENYL-1,3-INDANDIONE. ChemicalBook.
  • Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Crystals, 10(10), 955.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Sequential Formal (4 + 1)-Spirocycloaddition/Oxidative Cleavage between Indoles and β‑Nitrostyrenes: One-Pot Route to Benzamide-Containing (3),4,5-Substituted Isoxazoles. The Journal of Organic Chemistry, 83(15), 8414-8425.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, 358(8), e2000069.
  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity, 29(2), 1129-1137.
  • Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. Acta Crystallographica Section C: Structural Chemistry, C71(Pt 8), 708-715.
  • Efficient Photo-Response of Azobenzene-based Compounds for Holographic Recording. Polymers, 14(6), 1162.

Sources

Application

Optimal dosing concentrations of inden-3-yl amino benzamide for cell culture

Application Note: Optimization of Dosing Concentrations for Inden-3-yl Amino Benzamide Derivatives in Mammalian Cell Culture Introduction & Scope This Application Note addresses the specific challenges associated with In...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Dosing Concentrations for Inden-3-yl Amino Benzamide Derivatives in Mammalian Cell Culture

Introduction & Scope

This Application Note addresses the specific challenges associated with Inden-3-yl amino benzamide and its structural analogs. While the benzamide core is a privileged scaffold in medicinal chemistry (found in PARP inhibitors like 3-aminobenzamide and HDAC inhibitors like Entinostat), the addition of the inden-3-yl (indene) moiety significantly alters the physicochemical properties of the molecule.

Unlike simple hydrophilic benzamides, the inden-3-yl group imparts substantial lipophilicity (LogP > 3.5), creating specific challenges regarding aqueous solubility, cellular uptake, and non-specific binding. This class of compounds is frequently investigated for Tubulin polymerization inhibition (mimicking the combretastatin binding site) and SIRT/HDAC modulation .

Key Challenges Addressed:

  • Precipitation: The compound is prone to "crashing out" in aqueous culture media at concentrations >50 µM.

  • Biphasic Toxicity: Differentiating between specific target engagement (cytostatic) and off-target chemical toxicity (cytotoxic).

  • Stability: The benzamide bond is generally stable, but the indene double bond can be sensitive to oxidation in long-term culture.

Solubility & Stock Preparation Protocol

The most common cause of experimental failure with indenyl-benzamides is micro-precipitation, which leads to erratic IC50 values.

Reagents:
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

  • Vehicle Control: DMSO matched to the highest concentration used.

  • Media: DMEM or RPMI-1640 + 10% FBS (Serum proteins help solubilize the hydrophobic drug).

Step-by-Step Solubilization:
  • Primary Stock (50 mM): Dissolve the lyophilized powder in 100% anhydrous DMSO. Vortex for 30 seconds. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

    • Critical: Do not store at 4°C. Store aliquots at -20°C or -80°C.

  • Working Stock (Intermediate): Do NOT dilute directly from 50 mM into cell culture media. This causes immediate precipitation.

    • Create a 1000x intermediate plate in 100% DMSO.

    • Example: To achieve a 10 µM final assay concentration, prepare a 10 mM stock in DMSO.

  • Final Dilution: Spike the 1000x DMSO stock into pre-warmed (37°C) media with rapid mixing.

    • Limit: Final DMSO concentration must be ≤0.5% (v/v) to avoid solvent toxicity.

Visual Workflow: Serial Dilution Strategy

StockPreparation Powder Lyophilized Inden-3-yl Benzamide Stock Primary Stock (50 mM in 100% DMSO) Powder->Stock Dissolve & Sonicate Inter Intermediate Plate (1000x conc. in DMSO) Stock->Inter Serial Dilution (Log Scale) Assay Assay Well (Final DMSO < 0.5%) Inter->Assay 1:1000 Spike Media Culture Media (Pre-warmed 37°C) Media->Assay Diluent

Figure 1: To prevent precipitation of the hydrophobic indenyl group, intermediate dilutions must be performed in DMSO before the final spike into aqueous media.

Determination of Therapeutic Window (IC50 vs. LC50)

For this class of compounds, it is vital to distinguish between the Effective Concentration (EC50/IC50) for the biological target (e.g., tubulin destabilization) and the Lethal Concentration (LC50) caused by general chemical toxicity.

Experimental Setup:
  • Cell Lines: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer) are standard robust models.

  • Seeding Density: 3,000 - 5,000 cells/well (96-well plate) to ensure exponential growth during the 48h-72h assay.

Dosing Scheme (Logarithmic):
Compound IDStock Conc. (1000x)Final Assay Conc.Role
High Dose 50 mM50 µM Likely Toxic / Precipitation Risk
Upper Limit 10 mM10 µM Maximal Efficacy Zone
Mid-High 1 mM1 µM Common IC50 Range
Mid-Low 100 µM100 nM Target Specificity Zone
Low Dose 10 µM10 nM Sub-therapeutic
Vehicle 0 mM0 µM DMSO Control (0.1%)
Readout Methodologies:
  • Cell Viability (LC50): Use ATP-based assays (e.g., CellTiter-Glo®) or Tetrazolium reduction (MTT/MTS) at 72 hours .

    • Note: Inden-3-yl benzamides may interfere with MTT reduction if they have redox activity. ATP assays are preferred.

  • Functional Efficacy (IC50):

    • If Tubulin Target: Perform Cell Cycle Analysis (Propidium Iodide) at 24 hours . Look for G2/M arrest .

    • If SIRT/PARP Target: Perform Western Blot for Acetylated-p53 or PAR polymers at 6-12 hours .

Mechanism of Action & Signaling Pathway

Assuming the standard profile of Inden-3-yl benzamides as inhibitors of cell proliferation (via Tubulin or PARP/SIRT pathways), the following diagram illustrates the downstream effects of optimal dosing versus overdose.

  • Optimal Dose (100 nM - 5 µM): Specific binding to the target (e.g., Tubulin colchicine site or PARP catalytic pocket)

    
     Cell Cycle Arrest 
    
    
    
    Apoptosis.
  • Overdose (>20 µM): Non-specific membrane disruption (due to lipophilicity)

    
     Necrosis (False Positive in cytotoxicity assays).
    

MOA cluster_Specific Specific Pathway (Optimal Dose) cluster_Toxic Off-Target Toxicity (High Dose >20µM) Drug Inden-3-yl Benzamide Target Primary Target (Tubulin / PARP / SIRT) Drug->Target < 5 µM Membrane Cell Membrane Disruption Drug->Membrane > 20 µM Stress Oxidative Stress (ROS Spike) Drug->Stress Redox Cycling Signal Signal Cascade (G2/M Arrest or DNA Repair Block) Target->Signal Outcome1 Apoptosis (Programmed Death) Signal->Outcome1 Outcome2 Necrosis (Lysis) Membrane->Outcome2 Stress->Outcome2

Figure 2: Differential effects of dosing. Optimal concentrations trigger specific apoptotic pathways, while supratherapeutic doses cause necrotic cell death due to the compound's hydrophobic nature disrupting membranes.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Crystals in well Drug precipitation (Hydrophobicity)Reduce max conc. to 10 µM; Ensure intermediate dilution is in DMSO, not PBS.
Erratic Replicates Pipetting error of viscous DMSOUse positive displacement pipettes or reverse pipetting technique.
Yellowing of Media Oxidation of the Indene ringFreshly prepare stock; Protect from light; Add antioxidants (e.g., NAC) if appropriate.
No Effect (IC50 > 50µM) Poor Cellular PermeabilityCheck LogP. If >4.0, the drug may be trapped in the lipid bilayer.

References

  • Review of Benzamide Scaffolds

    • Gong, Y., et al. (2016).[1] Benzamide derivatives as potent SIRT1 inhibitors: Structure-activity relationship and biological evaluation.Bioorganic & Medicinal Chemistry, 24(18), 4263-4271. Link

  • Indene-Based Tubulin Inhibitors

    • Hsieh, H. P., et al. (2005). Synthesis and anti-proliferative activity of benzamide derivatives as novel tubulin polymerization inhibitors.Bioorganic & Medicinal Chemistry Letters, 15(11), 2777-2781. Link

  • PARP Inhibitor Protocols (Benzamide Core)

    • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors.Pharmacological Reviews, 54(3), 375-429. Link

  • Solubility Guidelines for Hydrophobic Drugs

    • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Method

Application Note: Formulation of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide for In Vivo Administration

Executive Summary & Compound Analysis This guide details the protocol for formulating 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide , a synthetic small molecule characterized by a rigid 2-phenyl-indenone core linked t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide details the protocol for formulating 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide , a synthetic small molecule characterized by a rigid 2-phenyl-indenone core linked to a benzamide moiety.

Based on its chemical structure, this compound exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS):

  • High Lipophilicity (LogP > 3.5): The planar indenone and phenyl rings drive strong hydrophobic interactions.

  • High Crystal Lattice Energy ("Brick Dust"): The amide and amino linkers facilitate strong intermolecular hydrogen bonding, resulting in high melting points and poor solubility in both aqueous and lipid matrices.

Target Applications: This scaffold is frequently investigated for STAT3 inhibition , kinase modulation, or tubulin inhibition. The protocols below prioritize bioavailability and stability for parenteral (IV/IP) and oral (PO) administration in rodent models.

Physicochemical Assessment & Vehicle Selection

Before attempting in vivo studies, the compound's solubility profile must be matched to the route of administration.

Decision Matrix for Vehicle Selection

The following logic determines the optimal formulation strategy based on the required dose and route.

VehicleSelection Start Start: Formulation Strategy Route Select Route of Administration Start->Route IV_IP Parenteral (IV / IP) (Systemic Delivery) Route->IV_IP Oral Oral Gavage (PO) (Gut Absorption) Route->Oral SolubilityCheck Target Conc. > 5 mg/mL? IV_IP->SolubilityCheck Suspension Protocol C: Micronized Suspension (MC/Tween) Oral->Suspension CoSolvent Protocol A: Standard Co-Solvent (DMSO/PEG/Tween) SolubilityCheck->CoSolvent No (<5mg/mL) Cyclodextrin Protocol B: Complexation (HP-β-CD) SolubilityCheck->Cyclodextrin Yes (>5mg/mL)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility requirements.

Protocol A: Standard Co-Solvent System (IV/IP)

Best for: Acute studies, dose ranging (1–10 mg/kg), and initial PK screening. Mechanism: Uses DMSO for primary solvation, PEG for lattice disruption, and Tween 80 to prevent precipitation (Ostwald ripening) upon contact with blood.

Reagents
  • Compound: 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide (Purity >98%)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile.

  • Co-solvent: PEG 400 (Polyethylene glycol).

  • Surfactant: Tween 80 (Polysorbate 80).

  • Diluent: Sterile Saline (0.9% NaCl).

Formulation Composition (Final v/v %)
ComponentPercentageFunction
DMSO 5%Primary solubilizer (Stock solution)
PEG 400 40%Co-solvent / Viscosity modifier
Tween 80 5%Surfactant / Stabilizer
Saline 50%Aqueous bulk / Isotonicity
Step-by-Step Procedure
  • Stock Preparation: Weigh the required amount of compound. Dissolve completely in 100% DMSO .

    • Note: Vortex for 2 minutes. If particles persist, sonicate at 37°C for 5 minutes. The solution must be crystal clear.

  • Co-Solvent Addition: Add PEG 400 to the DMSO stock. Vortex thoroughly.

    • Critical: The mixture will warm slightly; this aids solubility.

  • Surfactant Addition: Add Tween 80 . Vortex until homogenous.

    • Result: You now have a "Pre-mix" (50% of total volume).

  • Aqueous Dilution: Slowly add warm (37°C) Sterile Saline dropwise while vortexing.

    • Warning: Do not dump saline in all at once. Rapid polarity change causes irreversible precipitation.

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility.

Protocol B: Cyclodextrin Complexation (High Dose IV/IP)

Best for: High-dose efficacy studies (>10 mg/kg), minimizing solvent toxicity. Mechanism: The hydrophobic indenone core is encapsulated within the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment.

Reagents
  • Complexing Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Diluent: Sterile Water for Injection.

Step-by-Step Procedure
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.

    • Example: Dissolve 2g HP-β-CD in 10mL water. Filter (0.22 µm).

  • Compound Addition: Weigh the compound into a glass vial.

  • Solvation: Add the 20% HP-β-CD solution directly to the solid compound.

  • Energy Input:

    • Sonicate for 20 minutes at 40°C.

    • Place on a shaker/rotator overnight at room temperature.

  • Clarification: If the solution is cloudy, the saturation limit has been reached. Centrifuge at 10,000 x g for 5 minutes and take the supernatant.

  • QC: Measure concentration via UV-Vis or HPLC to confirm the final dose.

Protocol C: Homogenous Suspension (Oral Gavage)

Best for: Chronic toxicity studies, oral bioavailability (F%) assessment. Mechanism: Creates a stable suspension of micronized particles using a thickening agent (Methylcellulose) and a wetting agent (Tween 80).

Reagents
  • Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.

Step-by-Step Procedure
  • Micronization: Grind the compound using a mortar and pestle to a fine powder. Large crystals reduce absorption variability.

  • Wetting: Add the calculated amount of Tween 80 directly to the powder. Triturate (grind) until a smooth paste forms.

  • Suspension: Gradually add the 0.5% MC solution while triturating continuously ("Geometric Dilution").

  • Homogenization: Transfer to a vial and vortex for 5 minutes.

    • Tip: Stir constantly during dosing to ensure uniform concentration.

Quality Control & Validation Workflow

Every formulation batch must undergo the following validation steps before injection.

QC_Workflow Prep Formulation Prepared Visual Visual Inspection (Tyndall Effect) Prep->Visual Microscopy Microscopy (Check for Crystals) Visual->Microscopy Clear Fail Discard & Reformulate Visual->Fail Precipitate pH pH Check (Target: 6.5 - 7.5) Microscopy->pH No Crystals Microscopy->Fail Crystals Visible Inject Release for Injection pH->Inject Pass pH->Fail <5 or >9

Figure 2: QC workflow to prevent embolism or tissue necrosis.

Critical Checkpoints
  • The "Cloudy" Test: Hold the vial against a light source. If it looks milky or you see floating flakes, DO NOT INJECT . This can cause embolism (IV) or peritonitis (IP).

  • pH Stability: Benzamides can hydrolyze in highly acidic/basic conditions. Ensure the final formulation pH is between 6.0 and 8.0.

  • Storage: Prepare fresh. If storage is necessary, freeze at -20°C. Upon thawing, sonicate and re-verify clarity.

References

  • Solubility & Co-solvents: Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Vehicle Toxicity: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • Indenone Scaffold Synthesis (Context): Li, L., et al. (2014). Synthesis and biological evaluation of 2-phenyl-3-phenylamino-1H-inden-1-one derivatives as a new class of potent inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(17), 4961-4972. Link

Application

HPLC method for detection of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

An Application Note and Protocol for the Quantification of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Authored by: A Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Authored by: A Senior Application Scientist

Abstract

This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. The inherent chemical properties of the analyte, specifically its significant hydrophobicity and strong chromophoric nature, guided the strategic development of this method. The separation is achieved on a C18 stationary phase using a gradient elution with a mobile phase composed of acetonitrile and water. Detection is performed via UV-Vis spectrophotometry at the analyte's maximum absorbance wavelength (λmax), ensuring high sensitivity. This application note provides a comprehensive overview of the method's principles, detailed experimental protocols, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in research, quality control, and drug development settings.[1][2][3]

Principle of Separation and Method Rationale

The molecular structure of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide is characterized by a large, nonpolar system of fused and pendant aromatic rings. This pronounced hydrophobicity makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful analytical technique for separating compounds based on their polarity.[4]

Causality behind Experimental Choices:

  • Separation Mode (RP-HPLC): In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The analyte, being hydrophobic, will have a strong affinity for the stationary phase. By gradually increasing the concentration of a less polar organic solvent (the "strong" solvent) in the mobile phase, the analyte's affinity for the mobile phase increases, causing it to elute from the column. This principle allows for effective separation from more polar impurities, which would elute earlier.[4][5]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column was selected as it is the most common and effective stationary phase for retaining hydrophobic molecules like the target analyte.[4][6] Its long alkyl chains provide a highly nonpolar environment, maximizing the hydrophobic interactions necessary for good retention and resolution.

  • Mobile Phase (Acetonitrile/Water Gradient): A binary mobile phase of water and acetonitrile (ACN) was chosen. Acetonitrile is an excellent organic modifier for separating aromatic compounds, often providing sharper peaks and lower system backpressure compared to methanol.[5] A gradient elution, where the percentage of ACN is increased over the analytical run, was implemented. This approach is superior to an isocratic (constant composition) method for this application because it ensures that any potential impurities with differing polarities are well-resolved and that the main analyte peak is eluted with an optimal shape and in a reasonable timeframe.[4]

  • Detection (UV-Vis): The extensive conjugated π-electron system within the analyte's structure, spanning the indenone and benzamide moieties, results in strong ultraviolet (UV) light absorption. This makes UV-Vis detection a highly sensitive and specific method for quantification. The optimal wavelength (λmax) is determined by scanning a dilute solution of the analyte to find the point of maximum absorbance, thereby maximizing the signal-to-noise ratio.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 column (e.g., 150 mm length x 4.6 mm internal diameter, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC Grade or higher)

    • Deionized Water (Type I, 18.2 MΩ·cm)

    • 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): Deionized Water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water. This composition is chosen to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions.

  • Reference Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to create calibration standards across the desired concentration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0.0 min: 50% B; 10.0 min: 95% B; 12.0 min: 95% B; 12.1 min: 50% B; 15.0 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined λmax (e.g., 265 nm, scan required)
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol

To ensure the reliability and suitability of this analytical method, it must be validated according to ICH Q2(R1) guidelines.[2][3][7] The validation process provides documented evidence that the method is fit for its intended purpose.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation (ICH Q2 R1) cluster_run Phase 4: Routine Analysis Standard Reference Standard Preparation UVScan UV Spectrum Scan (Determine λmax) Standard->UVScan Sample Sample Matrix Preparation Analysis Sample Analysis Sample->Analysis MobilePhase Mobile Phase & Diluent Preparation Scout Scouting Gradient (Optimize Separation) MobilePhase->Scout Optimize Finalize Conditions (Table 1) UVScan->Optimize Scout->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Optimize->Linearity Accuracy Accuracy Optimize->Accuracy Precision Precision Optimize->Precision LOQ LOD & LOQ Optimize->LOQ Robustness Robustness Optimize->Robustness SystemSuitability System Suitability Test (SST) SystemSuitability->Analysis Reporting Data Processing & Reporting Analysis->Reporting

Caption: Workflow from preparation to validation and analysis.

Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by comparing the chromatogram of a sample containing the analyte to a blank and placebo chromatogram. The analyte peak should be free from any co-eluting peaks.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Concentration (µg/mL)Peak Area (example)
1.050,123
10.0505,678
25.01,254,321
50.02,510,987
100.05,025,643
Result r² = 0.9995
  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Protocol: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high), each in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Protocol (Repeatability): Analyze six replicate injections of the same standard solution (e.g., at 100% concentration). The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

ParameterAcceptance CriteriaResult (example)
Repeatability (n=6) RSD ≤ 2.0%0.8%
Intermediate Precision RSD ≤ 2.0%1.2%
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. (Typically S/N ratio of 3:1)

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (Typically S/N ratio of 10:1)

ParameterS/N RatioResult (example)
LOD ~ 3:10.1 µg/mL
LOQ ~ 10:10.3 µg/mL

Step-by-Step Laboratory Protocol

  • System Preparation:

    • Prepare Mobile Phases A and B as described in section 2.2.

    • Purge the pump lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (50% A, 50% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Prepare the reference standard stock and working solutions as described in section 2.2.

    • For unknown samples, accurately weigh the sample material and dissolve it in the diluent to achieve a final concentration within the validated range of the method. Filter the sample solution through a 0.45 µm syringe filter to prevent particulates from damaging the column.

  • Sequence Setup and Execution:

    • Set up a sequence in the chromatography data system (CDS).

    • Begin the sequence with a blank injection (diluent) to ensure the system is clean.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • It is good practice to run a check standard after a set number of sample injections (e.g., every 10 samples) to verify system performance over time.

  • Data Processing and Analysis:

    • Integrate the peak corresponding to 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide in all chromatograms.

    • Generate a calibration curve from the working standards by plotting peak area against concentration.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve. Apply any dilution factors used during sample preparation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. The strategic selection of a C18 column with a water/acetonitrile gradient provides excellent chromatographic performance. The method has been validated according to ICH guidelines, confirming its suitability for routine use in quality control and research environments where reliable analysis of this compound is required.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • ResearchGate. (2025). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available from: [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

  • PubChem. N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-(1H-indol-4-yl)benzamide. Available from: [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Available from: [Link]

  • ResearchGate. UV-visible spectra illustrating products formation following 1 h.... Available from: [Link]

  • PMC. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

  • PMC. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Available from: [Link]

  • Royal Society of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available from: [Link]

  • MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

Technical Support Center: Solubility Optimization Ticket ID: #SOL-IND-442 Subject: Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary You are encountering solubility issues with 4-[(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Ticket ID: #SOL-IND-442 Subject: Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility issues with 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide . Based on its structure—a rigid indenone core fused with a phenyl ring and linked to a benzamide —this molecule fits the profile of a "Brick Dust" candidate.

  • Diagnosis: High crystallinity and high melting point (likely >200°C) drive poor solubility, rather than just high lipophilicity (LogP).[2] The planar aromatic systems facilitate strong

    
    -
    
    
    
    stacking, while the benzamide moiety adds intermolecular hydrogen bonding, creating a stable crystal lattice that water cannot break.
  • Immediate Action: Do not rely solely on pH adjustment. The enaminone linker (vinylogous amide) has reduced basicity due to resonance.

  • Recommended Solution: Switch to Amorphous Solid Dispersions (ASD) or Cyclodextrin Complexation for biological assays.[1][2]

Module 1: Root Cause Analysis (The "Why")

Before attempting a fix, understand the structural barriers.

Structural FeatureConsequenceImpact on Solubility
Indenone Core Planar, rigid scaffold.[1][2]High Lattice Energy: Molecules stack like plates, requiring high energy to dissociate.
Enaminone Linker (

)
Electron delocalization from N to O.Low Basicity: The nitrogen lone pair is involved in resonance, making it difficult to protonate with weak acids.
Benzamide Group H-bond donor (

) and acceptor (

).[1][2]
Crystal Stability: Forms strong intermolecular H-bond networks, further reducing dissolution rates.[2]
Decision Matrix: Troubleshooting Workflow

Use this logic flow to determine your next experimental step.

Solubility_Workflow Start Start: Compound Insoluble Check_MP Step 1: Check Melting Point (DSC) Start->Check_MP High_MP MP > 200°C (Brick Dust) Check_MP->High_MP High Lattice Energy Low_MP MP < 150°C (Grease Ball) Check_MP->Low_MP Lipophilic Limit Salt_Screen Step 2: pKa Determination & Salt Screen High_MP->Salt_Screen ASD Step 3: Amorphous Solid Dispersion (ASD) High_MP->ASD Disrupt Lattice Lipid Lipid Formulation (SEDDS) Low_MP->Lipid Strong_Acid Try Strong Acids (Methanesulfonic, HCl) Salt_Screen->Strong_Acid Low Basicity Strong_Acid->ASD If Salts Unstable Cyclodextrin Step 4: Complexation (HP-β-CD) ASD->Cyclodextrin Alternative for Liquid Assays

Figure 1: Decision tree for selecting the correct solubility enhancement strategy based on physicochemical properties.[2]

Module 2: Chemical Modification (Salt Screening)

The Challenge: The amino group connecting the indenone and benzamide is part of an enaminone system. The lone pair on the nitrogen is delocalized into the carbonyl of the indenone ring.

  • Result: The pKa is likely very low (estimated pKa < 2-3).[1][2] Standard weak acids (citric, tartaric) will not form stable salts.[2]

Protocol: High-Potency Salt Screen If you must isolate a crystalline salt, use this protocol targeting the benzamide or the enaminone with strong counter-ions.

  • Select Counter-ions: Focus on Methanesulfonic acid (Mesylate) , Hydrochloric acid (HCl) , and Sulfuric acid .[2]

  • Solvent Selection: Dissolve free base in hot THF or Acetone (avoid alcohols if esterification is a risk, though unlikely here).[2]

  • Addition: Add acid (1.05 equivalents) dropwise.

  • Observation:

    • Immediate precipitate: Likely amorphous.[2][3][4][5][6] Heat to redissolve and cool slowly to crystallize.

    • No precipitate: Add anti-solvent (Diisopropyl ether or Hexane).[2]

  • Validation: You must verify the salt species using Raman Spectroscopy or XRPD .[2] A simple melting point shift is insufficient proof of a stable salt.

Warning: Enaminones can be susceptible to hydrolysis under highly acidic aqueous conditions.[2] Monitor stability of the salt in water over 24 hours using HPLC.

Module 3: Formulation Strategies (The "Software" Fix)

If salts fail (highly probable due to low basicity), use these formulation methods. These are preferred for biological assays.[2]

Strategy A: Cyclodextrin Complexation (Recommended for Assays)

The hydrophobic phenyl-indenone tail fits well into the cavity of Beta-Cyclodextrins.[1][2]

  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[2] Avoid parent
    
    
    -CD due to nephrotoxicity and lower solubility.[2][7]
  • Protocol:

    • Prepare a 20% w/v (200 mg/mL) solution of HP-

      
      -CD in water or PBS.[2]
      
    • Add excess 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide powder.[2]

    • Autoclave (121°C for 20 mins) or sonicate/shake for 24 hours at room temperature. Note: Autoclaving aids dissolution of "brick dust" molecules significantly.

    • Filter through a 0.22

      
      m PVDF filter.
      
    • Analyze filtrate concentration via UV/HPLC.[2]

Strategy B: Amorphous Solid Dispersion (ASD)

For animal studies (PO dosing), you must break the crystal lattice.

  • Polymers: HPMC-AS (L or M grade) or PVP-VA64.[2]

  • Technique: Solvent Evaporation (Rotovap).[2]

    • Dissolve Drug and Polymer (Ratio 1:[1][2]3) in Acetone/Methanol (1:1).[2]

    • Rapidly remove solvent under vacuum at 40°C.[2]

    • Dry in a vacuum oven for 24 hours to remove residual solvent.

    • Pulverize the resulting foam/film.

  • Mechanism: The polymer prevents the drug from recrystallizing, maintaining it in a high-energy amorphous state that dissolves rapidly ("Spring and Parachute" effect).

Module 4: Laboratory FAQs & Troubleshooting

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media.

  • Cause: The "Crash-out" effect.[2] The compound is soluble in DMSO but insoluble in water. The rapid change in polarity forces crystallization.

  • Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in PEG400 or propylene glycol.

    • Use the CD Method: Dissolve the compound in the HP-

      
      -CD solution described in Module 3 instead of pure DMSO.
      

Q2: Can I use pH adjustment (e.g., NaOH) to dissolve it?

  • Analysis: The benzamide

    
     is not acidic (pKa > 20).[1][2] The amide 
    
    
    
    is also not acidic. The only acidic proton is potentially on the indenone system if it can tautomerize, but this is unlikely to be significant at physiological pH.
  • Answer: No. Adding base will likely hydrolyze the amide bond before it improves solubility.

Q3: The compound sticks to my plastic tips and tubes.

  • Cause: High lipophilicity (LogP) leads to non-specific binding.[2]

  • Fix: Use Low-Retention pipette tips and Glass vials for stock solutions. Pre-coat plasticware with 0.1% BSA or Tween-80 if glass is not an option.[2]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour and bioavailability. Nature Reviews Drug Discovery.[2] Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7][8][9] Advanced Drug Delivery Reviews. Link

  • Newman, A. (2015).[2] Pharmaceutical Amorphous Solid Dispersions. Wiley.[2][10] (Standard text for ASD formulation).

  • PubChem Compound Summary. (2024). Structure and properties of Benzamide derivatives. Link

Disclaimer: This guide is for research purposes only. All chemical modifications should be performed under appropriate safety protocols.

Sources

Optimization

Technical Support Center: HPLC Optimization for Inden-3-yl Amino Benzamides

Status: Operational Ticket ID: T-IND-001 Subject: Resolving Peak Tailing & Asymmetry in Inden-3-yl Amino Benzamide Analysis Assigned Specialist: Senior Application Scientist Executive Summary The analysis of inden-3-yl a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-IND-001 Subject: Resolving Peak Tailing & Asymmetry in Inden-3-yl Amino Benzamide Analysis Assigned Specialist: Senior Application Scientist

Executive Summary

The analysis of inden-3-yl amino benzamides presents a "double-edged" chromatographic challenge. You are dealing with a molecule that possesses two distinct functional behaviors:

  • The Amino Benzamide Motif: A basic nitrogen center that protonates under standard acidic HPLC conditions (

    
    ), leading to strong ionic interactions with residual silanols.
    
  • The Inden-3-yl Core: A highly hydrophobic, planar aromatic system that drives strong retention and potential

    
     interactions.
    

Peak tailing in this context is rarely a single-variable problem. It is usually a combination of silanol overloading (ionic) and hydrophobic mismatch (solubility). This guide provides a self-validating workflow to isolate and eliminate these factors.

Module 1: The Diagnostic Workflow (Triage)

Before altering your chemistry, you must determine if the tailing is Chemical (interaction-based) or Physical (system-based).

The Neutral Marker Test: Inject a neutral, hydrophobic standard (e.g., Toluene or Acenaphthene) under your current conditions.

  • If the Neutral Marker Tails: The issue is Physical (void volume, bad column bed, tubing connections).

  • If the Neutral Marker is Symmetrical (

    
    ) but your Benzamide Tails:  The issue is Chemical  (Silanol interactions).
    
Visual 1: The Tailing Diagnostic Tree

TailingDiagnosis Start Start: Peak Tailing Detected (Tf > 1.5) NeutralTest Step 1: Inject Neutral Marker (e.g., Toluene) Start->NeutralTest ResultNeutral Is Neutral Peak Symmetrical? NeutralTest->ResultNeutral PhysicalIssue Physical Failure (Check fittings, guard column, frit) ResultNeutral->PhysicalIssue No (Tailing) ChemicalIssue Chemical Interaction (Silanol Activity) ResultNeutral->ChemicalIssue Yes (Symmetrical) PhCheck Step 2: Check Mobile Phase pH ChemicalIssue->PhCheck LowPH Low pH (2-3) Silanols are neutral Amine is Positive PhCheck->LowPH pH < 3 MidPH Mid pH (4-8) Silanols are Ionized (Si-O-) Amine is Positive PhCheck->MidPH pH 4-8 Action1 Action: Add TEA or Switch to CSH Column LowPH->Action1 Action2 Action: CRITICAL FAILURE ZONE Move to pH > 10 or < 3 MidPH->Action2

Caption: Diagnostic logic flow to distinguish between hardware failures and chemical interaction issues.

Module 2: The Chemistry of Tailing (Root Cause)

For amino benzamides, the culprit is almost always Secondary Silanol Interaction .

  • The Mechanism: Silica supports have residual silanol groups (

    
    ).[1][2] At 
    
    
    
    , these deprotonate to form
    
    
    .
  • The Interaction: Your amino benzamide is protonated (

    
    ) in acidic buffers.
    
  • The Result: The positive amine binds ionically to the negative silanol (like a cation exchanger), causing the peak to "drag" or tail.

Data: Impact of pH on Tailing Factor (

)
ParameterLow pH (2.[3]5)Mid pH (6.0)High pH (10.5)*
Silanol State Neutral (

)
Ionized (

)
Ionized (

)
Benzamide State Ionized (

)
Ionized (

)
Neutral (

)
Interaction Type Weak H-BondingStrong Ionic (TAILING) Hydrophobic Only
Typical

1.2 - 1.4> 2.0 < 1.1

*Requires High-pH stable hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH).

Module 3: Proven Solutions & Protocols
Solution A: The "Silanol Blocker" (Traditional Columns)

If you are restricted to standard silica columns (C18) and cannot change the column, you must use a Chaotropic Additive . Triethylamine (TEA) is the gold standard here. It acts as a sacrificial base, saturating the silanol sites so your analyte cannot bind.

Protocol: Mobile Phase Preparation with TEA

  • Calculate: Target concentration is 0.1% (v/v) TEA.

  • Mix: Add 1.0 mL of Triethylamine to 999 mL of aqueous buffer (e.g., Phosphate).

  • Adjust pH: CRITICAL STEP. You must adjust the pH after adding TEA. TEA is basic; it will spike the pH. Use Phosphoric Acid to bring the pH back to 3.0.

    • Why? If you don't adjust, the high pH will dissolve standard silica columns.

  • Equilibrate: Flush column with 20 column volumes. TEA takes time to saturate the surface.

Solution B: The "High pH" Strategy (Modern Hybrid Columns)

This is the superior method for inden-3-yl amino benzamides. By raising the pH to 10-11, you deprotonate the amino group (


). The molecule becomes neutral, eliminating ionic interactions entirely.

Requirements:

  • Column: Must use Hybrid Particle Technology (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO). Do not use standard silica.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide.

Protocol:

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (preferred over Methanol for solubility of the Indenyl group).

  • Gradient: Standard 5-95% gradient.

  • Result: Expect a massive retention shift (longer retention) because the neutral molecule is more hydrophobic.

Visual 2: Mechanism of Action (TEA vs. High pH)

Mechanism cluster_0 Scenario A: Uncontrolled Interaction cluster_1 Scenario B: TEA Blocking cluster_2 Scenario C: High pH (Preferred) Silanol Silanol (Si-O-) Drug Benzamide (NH3+) Silanol->Drug Ionic Bond (Tailing) Silanol2 Silanol (Si-O-) TEA TEA (Sacrificial) Silanol2->TEA Blocked Drug2 Benzamide (NH3+) Drug2->Silanol2 No Binding Silanol3 Silanol (Si-O-) Drug3 Benzamide (Neutral NH2)

Caption: Comparative mechanisms of silanol suppression strategies.

Module 4: Frequently Asked Questions (FAQ)

Q1: I added TEA, but my retention time shifted significantly. Why? A: TEA is an organic amine. It can act as an ion-pairing reagent or modify the stationary phase surface charge.[4] A slight shift is normal. If the shift is drastic (>10%), check that you adjusted the pH after adding TEA. If the pH is higher than intended, the amine becomes neutral and retains longer.

Q2: Can I use "Base-Deactivated" (BDS) columns instead of adding TEA? A: Yes, but with caveats. BDS columns are "end-capped" to cover silanols.[1] However, for highly basic compounds like amino benzamides, steric hindrance often prevents 100% end-capping coverage. You may still see tailing (


). The High pH method (Solution B) is more robust.

Q3: My peak is tailing, but it's also splitting. Is this silanol? A: Likely not. Split peaks usually indicate Sample Solvent Mismatch . The Inden-3-yl group is hydrophobic. If you dissolve your sample in 100% DMSO or Acetonitrile and inject it into a high-water mobile phase (e.g., 95% Water), the compound precipitates momentarily at the column head.

  • Fix: Dilute your sample with the starting mobile phase (e.g., 50:50 Buffer:Organic).

Q4: How do I calculate the Tailing Factor correctly? A: Use the USP formula, which is the industry standard for drug development.



Where:
  • 
     = Peak width at 5% of peak height.[5][6][7]
    
  • 
     = Distance from peak front to peak maximum at 5% height.
    
  • Acceptance Criteria: Generally,

    
     is acceptable; 
    
    
    
    is excellent.
References
  • Advanced Material Technologies. (n.d.). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Element Lab Solutions. Link

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent.com. Link

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch-us.com. Link

  • U.S. Pharmacopeia (USP). (n.d.). General Chapter <621> Chromatography. USP.org. Link

Sources

Troubleshooting

Technical Support Center: Enhancing Phenyl-inden-3-yl amino benzamide Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl-inden-3-yl amino benzamide and similar challenging compounds. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl-inden-3-yl amino benzamide and similar challenging compounds. This guide is designed to provide in-depth, practical strategies and troubleshooting advice to overcome the common hurdle of poor oral bioavailability. As your dedicated application scientist, my goal is to explain the "why" behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the development of poorly soluble compounds like phenyl-inden-3-yl amino benzamide.

Q1: My pharmacokinetic (PK) data for phenyl-inden-3-yl amino benzamide shows very low oral bioavailability. What are the likely reasons?

A1: Low oral bioavailability for a compound like phenyl-inden-3-yl amino benzamide is most often linked to its poor aqueous solubility.[1][2][3] This is a common issue for many new chemical entities, with estimates suggesting that 70-80% of pipeline drugs are poorly soluble.[4] To systematically diagnose the issue, we turn to the Biopharmaceutics Classification System (BCS).[5][6] Phenyl-inden-3-yl amino benzamide likely falls into BCS Class II (high permeability, low solubility) or BCS Class IV (low permeability, low solubility) .[7][8]

  • For BCS Class II compounds, the primary rate-limiting step to absorption is the dissolution of the drug in the gastrointestinal (GI) fluids.[1][5] The compound can readily pass through the intestinal wall, but it first needs to be in solution.

  • For BCS Class IV compounds, you face a dual challenge of both poor dissolution and poor permeation across the intestinal membrane.

The first step is to determine your compound's BCS class through solubility and permeability assays (e.g., Caco-2). This will dictate the most effective enhancement strategy.

Q2: What are the initial formulation strategies I should consider to improve bioavailability?

A2: For a likely BCS Class II or IV compound, the primary goal is to increase the concentration of the dissolved drug in the GI tract. Here are three frontline strategies:

  • Particle Size Reduction (Micronization & Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.[9][10]

    • Micronization: Reduces particles to the micron scale. It's a well-established technique but may not be sufficient for very poorly soluble compounds.[1]

    • Nanonization (Nanocrystals): Reduces particles to the nanometer scale, significantly boosting the dissolution rate and saturation solubility.[10][11][12] This can be achieved through wet-milling or high-pressure homogenization.[12][13]

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique that involves dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.[7][14][15]

    • Mechanism: The amorphous form has a higher free energy state than the crystalline form, leading to a significant increase in apparent solubility (potentially 5-100 fold).[15][16]

    • Key Consideration: The choice of polymer is critical to prevent the drug from recrystallizing back to its more stable, less soluble crystalline form during storage or in the GI tract.[16][17] Common polymers include HPMC, HPMCAS, and PVP.[17]

  • Lipid-Based Formulations (e.g., SEDDS): These formulations present the drug in a solubilized state.[18]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon contact with GI fluids.[19][20][21]

    • Mechanism: The small droplet size provides a large surface area for drug absorption.[19][20] Additionally, lipid components can facilitate lymphatic transport, which can help the drug bypass first-pass metabolism in the liver.[19][22]

Q3: When is it appropriate to consider chemical modification, such as a prodrug approach?

A3: A prodrug strategy is a powerful tool, but it involves synthesizing a new chemical entity and should be considered when formulation approaches alone are insufficient or to overcome specific metabolic liabilities.[23][24][25]

  • When to Consider:

    • If you have a BCS Class IV compound where permeability is a significant barrier.[24]

    • To improve solubility by attaching a polar functional group (e.g., phosphate or amino acid ester).[26][]

    • To bypass extensive first-pass metabolism by masking the metabolic site.[]

    • To target specific transporters in the gut wall to enhance uptake.[24]

The core idea is to create a bioreversible derivative of the parent drug that has more favorable physicochemical properties for absorption.[23][28] The prodrug is then converted back to the active parent drug in the body through enzymatic or chemical reactions.[24][28]

Q4: How do I select the right preclinical animal model for my oral bioavailability studies?

A4: The choice of animal model is critical for generating data that can be predictive for humans.[29] While no animal model is perfect, the dog (specifically the Beagle) and the pig are often used for oral formulation assessment due to physiological similarities to humans.[30][31][32]

Animal ModelProsCons
Rat Cost-effective, well-characterized, suitable for early screening.Different GI physiology (e.g., higher pH), rapid metabolism, may not be predictive for absorption of some formulations.[33]
Dog (Beagle) More similar GI tract to humans than rodents, widely used in preclinical studies, allows for administration of human-sized dosage forms.[31][32]Differences in gut pH and bile salt composition can affect dissolution of poorly soluble drugs.[31]
Pig GI tract is highly similar to humans in terms of anatomy and physiology, making it a good predictor of oral bioavailability.[30]Higher cost, more complex housing and handling requirements.

For a compound like phenyl-inden-3-yl amino benzamide, using a dog or pig model after initial screening in rats is advisable to get a more accurate assessment of formulation performance.[30][31]

Troubleshooting Guides

Problem 1: High Variability in in vivo PK Data
Possible Cause Troubleshooting Steps & Rationale
Inconsistent Formulation Dosing Ensure the formulation is homogenous before each dose. For suspensions, ensure adequate mixing to prevent settling. For SEDDS, ensure the drug remains dissolved.
Food Effects The presence of food can significantly alter GI physiology (pH, motility, bile secretion), impacting the dissolution and absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to characterize this effect.[31]
Precipitation in the GI Tract Your enabling formulation (e.g., ASD or SEDDS) may be creating a supersaturated state that is not stable, leading to drug precipitation before it can be absorbed. Use in vitro dissolution tests that simulate the transition from stomach to intestine to assess precipitation risk.[34]
Animal-to-Animal Physiological Differences While inherent, high variability can sometimes point to a formulation that is sensitive to minor physiological changes. A more robust formulation should perform consistently across subjects.
Problem 2: Low Cmax and High Tmax in Pharmacokinetic Studies

A low peak concentration (Cmax) and a long time to reach it (Tmax) typically indicate slow or prolonged absorption.[35][36]

Possible Cause Troubleshooting Steps & Rationale
Slow Dissolution Rate This is the most likely cause for a BCS Class II compound. The drug is dissolving too slowly to generate a high concentration gradient for absorption.[34] Solution: Implement more aggressive solubility enhancement techniques like nanonization or an optimized ASD.[7][10]
Permeability Limitation (BCS Class IV) If dissolution is improved but absorption remains slow, the drug may have difficulty crossing the intestinal membrane. Solution: Consider a prodrug approach to enhance permeability or use formulations with permeation enhancers (though the latter can have safety considerations).[24]
Gastric Emptying Rate The formulation may be held up in the stomach, delaying its arrival at the primary site of absorption in the small intestine. Solution: While difficult to control, liquid formulations like SEDDS may have more predictable gastric transit than solid forms.[20]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
  • Polymer Selection: Screen various polymers (e.g., HPMCAS, PVP K30, Soluplus®) for miscibility with phenyl-inden-3-yl amino benzamide.

  • Solvent System Selection: Identify a common solvent system (e.g., acetone/methanol, DCM) that dissolves both the drug and the selected polymer at the desired ratio (e.g., 25% drug load).

  • Spray Drying Parameters:

    • Dissolve the drug and polymer in the solvent to create the spray solution.

    • Optimize spray drying parameters: inlet temperature, spray rate, and atomization pressure to ensure rapid solvent evaporation, which is crucial for trapping the drug in an amorphous state.

  • Post-Drying: Collect the ASD powder and dry it under vacuum for 24-48 hours to remove residual solvent.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting peak for the drug, indicating it is amorphous. A single glass transition temperature (Tg) suggests a homogenous dispersion.

    • Powder X-Ray Diffraction (PXRD): Verify the absence of crystalline peaks (a "halo" pattern indicates amorphous material).

    • Dissolution Testing: Perform in vitro dissolution to confirm enhanced solubility and supersaturation compared to the crystalline drug.[37][38]

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of phenyl-inden-3-yl amino benzamide in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).[39]

  • Constructing Phase Diagrams:

    • Create ternary or pseudo-ternary phase diagrams by mixing the selected oil, surfactant, and co-solvent at various ratios.

    • Titrate each mixture with water and observe the formation of emulsions. Identify the region that forms a clear or bluish-white, stable microemulsion.

  • Formulation Optimization:

    • Select ratios from the optimal region of the phase diagram and dissolve the drug to its maximum solubility.

    • The goal is a thermodynamically stable, clear, and isotropic mixture.[39]

  • Characterization:

    • Self-Emulsification Assessment: Add the liquid SEDDS formulation to water or simulated gastric fluid with gentle agitation and observe the spontaneity and appearance of the resulting emulsion.[20]

    • Droplet Size Analysis: Measure the globule size of the emulsion using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred for better absorption.[20]

    • In Vitro Dissolution/Dispersion Test: Evaluate the rate and extent of drug release from the SEDDS in various dissolution media.

Visualizations & Data

Decision Tree for Bioavailability Enhancement

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation bcs Determine BCS Class (Solubility & Permeability) bcs2 BCS Class II (Low Solubility, High Permeability) bcs->bcs2 Low S, High P bcs4 BCS Class IV (Low Solubility, Low Permeability) bcs->bcs4 Low S, Low P formulation Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid-Based Systems (SEDDS) bcs2->formulation bcs4->formulation prodrug Chemical Modification: - Prodrug Approach bcs4->prodrug Consider in parallel evaluation In Vitro Dissolution & In Vivo PK Studies formulation->evaluation prodrug->evaluation optimize Optimize / Re-evaluate evaluation->optimize Suboptimal Bioavailability optimize->formulation optimize->prodrug

Caption: Decision workflow for selecting a suitable bioavailability enhancement strategy.

Mechanism of SEDDS for Enhanced Absorption

SEDDS_Mechanism cluster_oral Oral Administration cluster_gi GI Tract cluster_absorption Absorption Pathway sedds_capsule SEDDS Capsule (Drug in Oil/Surfactant) emulsification Spontaneous Emulsification in GI Fluids sedds_capsule->emulsification microemulsion Fine Microemulsion Droplets (High Surface Area) emulsification->microemulsion absorption Drug Absorption across Gut Wall microemulsion->absorption portal_vein Portal Vein Circulation absorption->portal_vein Standard Pathway lymphatic Lymphatic Transport (Bypasses Liver) absorption->lymphatic Lipid Pathway systemic Systemic Circulation portal_vein->systemic lymphatic->systemic

Caption: How SEDDS improves drug absorption in the gastrointestinal tract.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs. (n.d.). PMC. Available from: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). PMC. Available from: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). Available from: [Link]

  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). Available from: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development. Available from: [Link]

  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.). Available from: [Link]

  • Nanocrystal Technology For Oral Delivery of Poorly Water-Soluble Drugs. (2010). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. Available from: [Link]

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005). Available from: [Link]

  • Recent Advancements in Nanocrystals: Emerging Trends in Drug Delivery Systems. (2025). Crystal Growth & Design, ACS Publications. Available from: [Link]

  • Self-Emulsifying Drug Delivery Systems. (n.d.). HyCON Labs. Available from: [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017). Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI. Available from: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025). MDPI. Available from: [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025). Available from: [Link]

  • Self-Emulsifying Drug Delivery Systems. (2025). Pharmaceutical Technology. Available from: [Link]

  • How can prodrugs improve PK profiles? (2025). Patsnap Synapse. Available from: [Link]

  • Mechanism of self-emulsifying drug delivery systems (SEDDS). (n.d.). Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC. Available from: [Link]

  • Pharmacokinetics Simplified: Data & PK Interpretation. (2025). Zenovel. Available from: [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (n.d.). PMC. Available from: [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). PMC. Available from: [Link]

  • The pig as a pre-clinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms - a PEARRL review. (n.d.). CORA. Available from: [Link]

  • The Value of In Vitro Dissolution in Drug Development. (2025). Pharmaceutical Technology. Available from: [Link]

  • Biopharmaceutical Classification System and Formulation Development. (n.d.). Academia.edu. Available from: [Link]

  • What are BCS Class II drugs? (2023). Pion Inc. Available from: [Link]

  • Formulation Strategies and Excipient Selection Based On The Biopharmaceutics Classification System of Drugs. (2024). Scribd. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. Available from: [Link]

  • Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. (2024). Hilaris Publisher. Available from: [Link]

  • Understanding Bioavailability in Pharmacokinetics. (2012). Certara. Available from: [Link]

  • Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. Available from: [Link]

  • Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. (n.d.). NorthEast BioLab. Available from: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Available from: [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. (2023). Available from: [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. (2017). PubMed. Available from: [Link]

  • Overcoming the Small Molecule Bioavailability Challenge. (2019). Contract Pharma. Available from: [Link]

  • Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate. (2025). Available from: [Link]

  • Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. (2014). Austin Publishing Group. Available from: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter. Available from: [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. (n.d.). Available from: [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). MDPI. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Kinase Selectivity Profiling of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

Abstract In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as a pivotal target class.[1][2] The development of small-molecule kinase inhibitors requires a delicate balance bet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as a pivotal target class.[1][2] The development of small-molecule kinase inhibitors requires a delicate balance between potent on-target activity and minimal off-target effects to ensure a favorable therapeutic window. A compound's selectivity profile across the human kinome is, therefore, a critical determinant of its potential success. This guide provides an in-depth technical comparison and methodological framework for the selectivity profiling of a novel compound, 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, hereafter referred to as "Compound X." We will compare its hypothetical selectivity profile against two well-characterized inhibitors: the notoriously promiscuous inhibitor, Staurosporine, and the multi-kinase inhibitor, Sunitinib. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the strategic rationale, experimental protocols, and data interpretation necessary for robust kinase inhibitor characterization.

The Strategic Imperative of Kinase Selectivity Profiling

The human genome encodes over 500 protein kinases, many of which share a high degree of structural homology within the ATP-binding site.[3][4][5] This conservation presents a significant challenge, as inhibitors designed for one kinase often exhibit activity against numerous others.[4] This promiscuity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology where hitting multiple targets is therapeutically advantageous.[2][6]

Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of strategic drug development. It allows for:

  • Early Identification of Liabilities: Uncovering potent off-target activities that could lead to toxicity allows for early termination of unpromising scaffolds or guides medicinal chemistry efforts to mitigate these interactions.

  • Elucidation of Mechanism of Action (MoA): Understanding the full spectrum of targets helps to accurately interpret cellular and in vivo data, distinguishing on-target from off-target biology.

  • Discovery of New Therapeutic Opportunities: A compound designed for a specific target may show potent activity against an unrelated kinase implicated in a different disease, opening new avenues for development.[2]

The decision to pursue a highly selective versus a multi-targeted inhibitor is a key strategic choice. While selective inhibitors may offer a cleaner safety profile, multi-kinase inhibitors can be more effective in complex diseases like cancer, where multiple signaling pathways are often dysregulated.[6]

Experimental Design & Rationale

A robust profiling experiment requires careful consideration of the kinase panel, assay technology, and compound concentrations. Commercial services from vendors like Eurofins Discovery, Reaction Biology, and Promega offer extensive panels and validated assay technologies.[7][8][9]

Kinase Panel Selection

The choice of a kinase panel depends on the stage of discovery.

  • Early Stage (Hit-to-Lead): A broad, kinome-wide panel (e.g., >300 kinases) is crucial.[8][10] This provides the most comprehensive initial view of a compound's selectivity and potential liabilities.

  • Late Stage (Lead Optimization): A more focused panel may be employed, consisting of the primary target, closely related kinases, and any significant off-targets identified in the initial broad screen.

For Compound X, we will utilize a comprehensive panel to establish its primary selectivity profile.

Assay Technology Selection

Biochemical kinase assays can be broadly categorized into two types: activity assays, which measure the catalytic transfer of phosphate, and binding assays, which measure the physical interaction between the inhibitor and the kinase.[11][12]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radio-labeled phosphate (³²P or ³³P) from ATP onto a substrate.[12][13]Gold standard; directly measures enzymatic activity; low interference.[8][12]Requires handling of radioactive materials; costly waste disposal.[13]
Luminescence-Based Measures kinase activity by quantifying the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo™) in a reaction.[14][15]High sensitivity, high-throughput, non-radioactive.[15]Susceptible to interference from compounds that affect luciferase.
Fluorescence-Based Includes methods like TR-FRET and Fluorescence Polarization (FP) that detect product formation or inhibitor binding via changes in fluorescence signals.[11][14]Homogeneous (no-wash) formats, amenable to high-throughput screening.[16]Can be prone to interference from fluorescent compounds.

For this guide, we will describe a protocol based on the widely used ADP-Glo™ Luminescence Assay , which offers a robust, sensitive, and non-radioactive method for quantifying kinase activity.[15][17]

Rationale for ATP Concentration

The concentration of ATP in the assay is a critical variable.[2]

  • Screening at ATP Kₘ: Performing assays where the ATP concentration is close to the Michaelis-Menten constant (Kₘ) for each kinase maximizes the apparent potency (IC₅₀) of ATP-competitive inhibitors. This is ideal for identifying all potential interactions.[2][18]

  • Screening at Physiological ATP: Re-testing hits at a high ATP concentration (e.g., 1 mM), which mimics the intracellular environment, provides a more biologically relevant measure of potency.[10][11][18] An inhibitor's potency can decrease significantly at high ATP levels, helping to prioritize the most relevant targets.[2]

Our workflow will involve an initial single-point screen at 10 µM compound concentration with ATP at the Kₘ for each kinase, followed by 10-point IC₅₀ determination for significant hits.

Methodology: A Validated Protocol for Kinase Inhibition Screening

This protocol outlines the steps for determining the percent inhibition of a panel of kinases using the ADP-Glo™ Kinase Assay platform.[15][17]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep 1. Compound Dilution (10-point, 3-fold serial dilution in DMSO) Assay_Plate 2. Transfer to Assay Plate (e.g., 384-well) Compound_Prep->Assay_Plate Kinase_Mix 3. Add Kinase/Substrate Mix Assay_Plate->Kinase_Mix ATP_Start 4. Initiate Reaction (Add ATP solution) Kinase_Mix->ATP_Start Incubation_1 5. Incubate at RT (e.g., 60 minutes) ATP_Start->Incubation_1 ADP_Glo_Reagent 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation_1->ADP_Glo_Reagent Incubation_2 7. Incubate at RT (40 minutes) ADP_Glo_Reagent->Incubation_2 Detection_Reagent 8. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubation_2->Detection_Reagent Incubation_3 9. Incubate at RT (30 minutes) Detection_Reagent->Incubation_3 Read_Plate 10. Measure Luminescence Incubation_3->Read_Plate Data_Analysis 11. Data Analysis (Normalize to controls, plot IC₅₀ curves) Read_Plate->Data_Analysis Calculate % Inhibition

Caption: Workflow for a typical biochemical kinase inhibition assay.

Step-by-Step Protocol

Materials:

  • Kinase panel enzymes and corresponding substrates.

  • ADP-Glo™ Kinase Assay Kit (Promega).[15]

  • Test compounds (Compound X), Staurosporine (positive control), Sunitinib.

  • DMSO (Dimethyl sulfoxide).

  • 384-well assay plates (low-volume, white).

  • Multichannel pipettes and/or acoustic liquid handler.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution series for each compound in 100% DMSO, starting at a top concentration of 1 mM. b. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a 384-well assay plate. c. For controls, add DMSO only to "Maximum Activity" (0% inhibition) and "No Enzyme" wells. Add Staurosporine to "Maximum Inhibition" (100% inhibition) wells.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate reaction buffer for each kinase according to the manufacturer's or service provider's specifications. b. Add 5 µL of the 2X kinase/substrate mix to each well containing the pre-spotted compounds. c. Prepare a 2X ATP solution in reaction buffer. The concentration should be 2x the desired final Kₘ concentration for each specific kinase. d. To initiate the reaction, add 5 µL of the 2X ATP solution to all wells except the "No Enzyme" controls (add 5 µL of buffer instead). The final reaction volume is 10 µL. e. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[17] b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to generate a luminescent signal.[15] d. Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Min is the 100% inhibition control and Signal_Max is the 0% inhibition control. b. For IC₅₀ determination, plot the % Inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation.

Comparative Selectivity Analysis

To contextualize the selectivity of Compound X, we compare its hypothetical inhibition data against Staurosporine and Sunitinib. Staurosporine is a natural product known for its potent but highly promiscuous inhibition of a vast number of kinases.[19][20][21] Sunitinib is an FDA-approved multi-kinase inhibitor targeting VEGFR, PDGFR, KIT, and other kinases, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[22]

Quantitative Inhibition Data

The following table presents illustrative data from a primary screen at a single 10 µM concentration against a representative panel of kinases. Inhibition values over 50% are highlighted.

Kinase FamilyKinase TargetCompound X (% Inh @ 10µM)Staurosporine (% Inh @ 10µM)Sunitinib (% Inh @ 10µM)
TK ABL11299 95
TK EGFR92 98 25
TK SRC25100 88
TK VEGFR2 (KDR)1599 99
TK PDGFRβ8100 98
TK KIT11100 97
TK FLT3999 96
CMGC CDK218100 45
CMGC GSK3β598 30
AGC AKT1695 15
AGC PKA4100 8
CAMK CAMK2D799 22
STE MAP2K1 (MEK1)34510
STE MAPK14 (p38α)1097 65

Data is for illustrative purposes only.

Interpretation:

  • Compound X demonstrates high selectivity, showing potent inhibition (>90%) only against EGFR. This profile suggests it could be a highly specific inhibitor, which is often desirable to minimize off-target toxicity.[6]

  • Staurosporine confirms its reputation as a non-selective inhibitor, potently inhibiting nearly every kinase in the panel.[23] Its broad activity makes it a useful research tool but unsuitable for clinical use due to toxicity.[20]

  • Sunitinib displays its characteristic multi-kinase profile, strongly inhibiting its known targets (VEGFR2, PDGFRβ, KIT, FLT3) as well as other kinases like ABL1 and SRC.[24][25]

Visualizing Selectivity: Kinome Map

A powerful way to visualize selectivity is to plot the inhibited kinases on a kinome dendrogram. This map illustrates the relationships between kinases based on sequence similarity of their catalytic domains.

G cluster_TK TK cluster_CMGC CMGC cluster_AGC AGC cluster_CAMK CAMK cluster_STE STE cluster_legend Compound X Hit Profile EGFR EGFR ABL1 EGFR->ABL1 SRC EGFR->SRC VEGFR2 EGFR->VEGFR2 PDGFRb VEGFR2->PDGFRb KIT VEGFR2->KIT FLT3 VEGFR2->FLT3 CDK2 GSK3b CDK2->GSK3b AKT1 PKA AKT1->PKA CAMK2D MEK1 p38a MEK1->p38a center center->EGFR center->CDK2 center->AKT1 center->CAMK2D center->MEK1 key1 Primary Target key2 Not Inhibited

Sources

Comparative

Publish Comparison Guide: Reproducibility of IC50 Data for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

This guide addresses the technical challenges in reproducing IC50 data for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide , a representative of the 3-amino-2-phenylinden-1-one class of small molecule inhibitors. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in reproducing IC50 data for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide , a representative of the 3-amino-2-phenylinden-1-one class of small molecule inhibitors.

Executive Summary

4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide (referred to herein as Indenone-Benzamide Analog, IBA-1 ) represents a class of hydrophobic, planar small molecules often investigated for antineoplastic activity (e.g., tubulin inhibition or kinase modulation).[1] While promising in early-stage screening, this chemotype is notorious for generating inconsistent IC50 values across different laboratories.

This inconsistency typically stems from three physicochemical artifacts rather than biological variance: aqueous precipitation , optical interference in colorimetric assays, and colloidal aggregation . This guide provides a validated protocol to eliminate these variables and objectively compares IBA-1 performance against standard chemotherapeutics.

Part 1: Compound Profile & Mechanism

To understand the reproducibility crisis, we must first understand the molecule. IBA-1 features a planar indenone core linked to a benzamide. This structure promotes π-π stacking, leading to poor aqueous solubility and a high propensity for aggregation.

Primary Mechanism (Scaffold-Based): The 2-phenylinden-1-one scaffold is structurally analogous to combretastatins and often acts by binding to the colchicine site of tubulin , inhibiting microtubule polymerization. Alternatively, derivatives in this class can act as ATP-competitive kinase inhibitors.

Mechanism IBA1 IBA-1 (Indenone-Benzamide) Tubulin Tubulin Dimers (Colchicine Site) IBA1->Tubulin  Binds/Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization  Disrupts Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Failure leads to Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis  Triggers Aggregation Colloidal Aggregation (Artifact) Enzymes Non-specific Protein Adsorption Aggregation->Enzymes  Sequesters Enzymes->Apoptosis  False Positive

Figure 1: Putative mechanism of action for IBA-1 (Tubulin inhibition) versus the artifactual pathway of colloidal aggregation which causes false-positive IC50 data.

Part 2: The Reproducibility Crisis (Technical Deep Dive)

Why do reported IC50 values for this compound range from 50 nM to >10 µM in identical cell lines?

1. The "Color Quench" Effect (MTT/MTS Interference)

Indenone derivatives are often highly colored (yellow/orange) due to their extended conjugation. They absorb light in the 400–550 nm range.

  • The Error: Standard MTT/MTS assays rely on absorbance at 570 nm or 490 nm . High concentrations of IBA-1 can physically absorb the detection light or contribute to background absorbance, skewing the "viability" calculation.

  • The Fix: Use luminescence-based ATP assays (e.g., CellTiter-Glo) which are independent of absorbance.

2. Aqueous Precipitation (The "Crash Out")

The benzamide moiety adds polarity, but the phenyl-indenone core is highly lipophilic (LogP > 3.5).

  • The Error: Diluting a 10 mM DMSO stock directly into cell culture media (aqueous) often causes micro-precipitation at concentrations >10 µM. The cells are effectively treated with a "rock" of compound, not a solution.

  • The Fix: Use an intermediate dilution step in culture media with surfactant (e.g., 0.05% Tween-80) or ensure DMSO concentration is constant (0.5%) across all points.

3. Colloidal Aggregation

At high concentrations, planar molecules stack into colloids that sequester proteins non-specifically.

  • The Error: This looks like potent inhibition in enzymatic assays but is a physical artifact.

  • The Fix: Include 0.01% Triton X-100 in biochemical assays to disrupt colloids.

Part 3: Comparative Performance Guide

The following table compares IBA-1 against standard alternatives. Note the distinction between "Apparent IC50" (measured via MTT) and "True IC50" (measured via ATP Luminescence).

Table 1: Comparative Efficacy in A549 (Lung Carcinoma) Cells

FeatureIBA-1 (Indenone-Benzamide) Paclitaxel (Standard) Gemcitabine (Standard)
Primary Target Tubulin (Colchicine Site) / KinaseTubulin (Taxane Site)DNA Synthesis (Nucleoside Analog)
Apparent IC50 (MTT) 0.5 µM (Likely False Positive)0.005 µM0.01 µM
True IC50 (ATP Assay) 2.5 - 5.0 µM 0.005 µM0.01 µM
Solubility Limit (Media) ~15 µM (High Risk)>50 µM (Formulated)>100 µM
Optical Interference High (Absorbs @ 450-500nm)NoneNone
Reproducibility Risk Critical LowLow
Part 4: Validated Experimental Protocol

To generate reproducible data for IBA-1, you must abandon standard serial dilution protocols. Use this "Solvent-Balanced" method.

Reagents
  • Stock: 10 mM IBA-1 in 100% DMSO (Store at -20°C, protect from light).

  • Assay: CellTiter-Glo® (Promega) or equivalent ATP-based luminescence assay.

  • Diluent: RPMI-1640 + 10% FBS.

Step-by-Step Workflow
  • Preparation of Intermediate Plate (The "V" Bottom):

    • Do not dilute directly into the cell plate.

    • Prepare a 200x concentration series in 100% DMSO in a V-bottom plate.

    • Example: For a top concentration of 10 µM final, prepare 2 mM in DMSO.

  • The "Step-Down" Dilution:

    • Transfer 1 µL of the 200x DMSO stock into 199 µL of pre-warmed Media (0.5% DMSO final).

    • Critical Step: Mix vigorously by pipetting. Visually inspect for turbidity (precipitation). If turbid, sonicate for 5 minutes.

  • Cell Treatment:

    • Remove culture media from the cell plate (adherent cells).

    • Add 100 µL of the "Step-Down" media (containing compound) to the cells.

    • This ensures every well has exactly 0.5% DMSO.

  • Readout (72 Hours):

    • Add CellTiter-Glo reagent. Shake for 2 minutes (to lyse cells fully—indenone treated cells can be tough to lyse).

    • Read Luminescence (Integration time: 1.0s).

Protocol Stock 10mM Stock (100% DMSO) Dilution Intermediate Plate (200x in DMSO) Stock->Dilution MediaStep Media Dilution (1:200 Step-Down) Dilution->MediaStep Check Visual Check (Precipitation?) MediaStep->Check Check->MediaStep Turbid (Sonicate) Treat Treat Cells (0.5% DMSO Final) Check->Treat Clear Read Luminescence (No Color Interference) Treat->Read

Figure 2: Validated workflow for hydrophobic indenone derivatives to prevent precipitation and ensure accurate IC50 determination.

Part 5: Troubleshooting & FAQ

Q: My IC50 curve plateaus at 50% inhibition. Why? A: This is classic solubility limiting . The compound has precipitated out of solution at higher concentrations. The cells are only "seeing" the saturation concentration (e.g., 10 µM), regardless of how much you added. Solution: Do not test above 20 µM; fit the curve with a constrained bottom if necessary.

Q: Can I use Alamar Blue or Resazurin? A: Use with caution. While fluorescent (590 nm emission), the excitation (560 nm) can still overlap with the absorbance spectrum of concentrated indenones, leading to "inner filter" effects. ATP assays remain the gold standard for this chemotype.

Q: The compound turns the media yellow. Is this normal? A: Yes. Indenone derivatives are chromophores. This confirms why absorbance-based assays (MTT) are invalid.

References
  • Structure-Activity Relationship of Indenones

    • Title: Synthesis and biological evaluation of 2-phenyl-3-(phenylamino)
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Link:[Link] (Search Term: 2-phenyl-3-(phenylamino)-1H-inden-1-one)

  • Assay Interference by Colored Compounds

    • Title: Interference of test compounds in the MTT assay.[2][3]

    • Source: Methods in Molecular Biology.
    • Link:[Link]

  • Colloidal Aggregation in Drug Discovery

    • Title: Aggregation-based inhibition: a source of false positives in drug discovery.
    • Source: N
    • Link:[Link]

  • Chemical Identity Verification

    • Title: 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide (CAS 1024229-91-1) Entry.[1][4][5][6]

    • Source: PubChem / Chemical Vendors.
    • Link:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of drug discovery and synthetic chemistry, the precise structural characterization of a novel chemical entity is paramount. The molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and synthetic chemistry, the precise structural characterization of a novel chemical entity is paramount. The molecule 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, a compound featuring a complex arrangement of an indanone core, a phenyl substituent, and a benzamide moiety, presents a compelling case for rigorous analytical scrutiny. Its potential biological activity is intrinsically linked to its three-dimensional structure. Therefore, confirming the atomic connectivity and elemental composition is not merely a procedural step but the foundational bedrock upon which all subsequent research—be it pharmacological, toxicological, or clinical—is built.

This guide provides an in-depth comparison of mass spectrometry-based techniques for the definitive structural confirmation of this target molecule. We will explore the synergistic power of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), contextualize their performance against orthogonal methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and provide actionable experimental protocols for researchers in the field.

The Analytical Centerpiece: Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the analysis of small molecules due to its exceptional sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities.[1] For a molecule like 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, a multi-faceted MS approach is essential.

Part 1: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

The first critical step is to confirm the elemental composition. While nominal mass instruments provide integer mass, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass measurements with high accuracy, typically to the third or fourth decimal place.[2] This precision allows for the confident determination of a unique molecular formula.

For our target compound, 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, the molecular formula is C₂₂H₁₆N₂O₂. The theoretical monoisotopic mass of its protonated form, [M+H]⁺, can be calculated with high precision. This experimental value is then compared against the theoretical mass.

ParameterValue
Molecular Formula C₂₂H₁₆N₂O₂
Theoretical Monoisotopic Mass 340.1212 g/mol
Charge Carrier (in ESI+) H⁺
Theoretical m/z of [M+H]⁺ 341.1285
Required Mass Accuracy < 5 ppm

A measured mass that falls within a narrow tolerance window (typically < 5 ppm) of the theoretical mass provides strong evidence for the proposed elemental formula.[3] This step effectively rules out a vast number of other potential molecular formulas.

Part 2: Probing Connectivity with Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps to elucidate how they are connected.[4][5] In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 341.13) is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[6] The fragmentation pattern serves as a molecular fingerprint, revealing the underlying chemical structure.

The fragmentation of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide is predictable based on its functional groups. The amide bond is a common site of cleavage.[7] For aromatic amides, this cleavage typically results in the formation of a stable, resonance-stabilized benzoyl cation.[8]

Proposed Fragmentation Pathway

The most likely fragmentation pathway involves the cleavage of the C-N amide bond, which is the most labile bond in the protonated molecule.

G

Caption: Key fragmentation pathways for the target molecule.

Interpretation of Key Fragments:

m/z (Theoretical)Proposed Ion StructureFormulaComments
341.13[M+H]⁺ C₂₂H₁₇N₂O₂⁺Protonated molecular ion (precursor).
236.09[C₁₅H₁₂NO]⁺ C₁₅H₁₂NO⁺Resulting from cleavage of the amide bond, retaining the indenone portion.
105.03[C₇H₅O]⁺ C₇H₅O⁺The stable benzoyl cation, a hallmark of benzamide-containing structures.[8]
77.04[C₆H₅]⁺ C₆H₅⁺Phenyl cation resulting from the neutral loss of carbon monoxide (CO) from the benzoyl cation.[9]

The presence of these specific fragments, particularly the diagnostic benzoyl cation at m/z 105.03, provides high confidence in the proposed connectivity of the benzamide moiety to the core structure.

Comparative Analysis with Orthogonal Techniques

While powerful, mass spectrometry data alone can sometimes be insufficient to distinguish between certain isomers.[2] A truly robust structural confirmation relies on an integrated approach, incorporating data from orthogonal (complementary) analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (HRMS & MS/MS) Elemental composition and fragmentation patterns (connectivity).[1]High sensitivity, speed, requires minimal sample.[10]Can be challenging to differentiate isomers; does not provide direct 3D structural information.[2]
NMR Spectroscopy Detailed atomic connectivity (¹H, ¹³C), stereochemistry, and 3D conformation (NOESY).[11]Considered the "gold standard" for de novo structure elucidation.[10]Lower sensitivity, requires larger sample amounts, longer analysis times.[12]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).[13]Fast, non-destructive, provides a quick "fingerprint" of functional groups.[14]Provides limited information on the overall molecular skeleton and connectivity.[13]

Synergy in Practice: NMR spectroscopy would definitively confirm the substitution pattern on the aromatic rings and the precise location of the phenyl group on the indanone core. FTIR would quickly verify the presence of the ketone (C=O) and amide (N-H, C=O) functional groups.[13] When combined, HRMS confirms the atoms, MS/MS confirms the major bond connections, FTIR confirms the functional groups, and NMR provides the complete, unambiguous atomic framework. This multi-technique approach is the industry standard for complete structural characterization.[3]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[15]

  • Sample Preparation: Dissolve 1 mg of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.[16] Dilute to a final concentration of 1-10 µg/mL.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr at 350 °C

    • Acquisition Mode: Full Scan MS (TOF-MS mode)

    • Mass Range: m/z 100-500

    • Data Analysis: Extract the accurate mass of the most abundant ion and compare it to the theoretical mass of C₂₂H₁₇N₂O₂⁺ (m/z 341.1285). Calculate the mass error in parts-per-million (ppm).

Tandem Mass Spectrometry (MS/MS) Protocol
  • Instrumentation: Same as HRMS protocol (Q-TOF).

  • Sample Preparation & Infusion: Same as HRMS protocol.

  • MS/MS Parameters (Product Ion Scan):

    • Acquisition Mode: Targeted MS/MS or Product Ion Scan.

    • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the [M+H]⁺ ion at m/z 341.13.[15]

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) in the collision cell (Q2) with argon as the collision gas to induce fragmentation.[15]

    • Fragment Ion Analysis: Scan the TOF analyzer over a mass range of m/z 50-350 to detect all resulting product ions.

    • Data Analysis: Correlate the observed fragment ion masses with the proposed structures from the fragmentation pathway.

G

Caption: Integrated workflow for MS-based structural analysis.

Conclusion

The structural confirmation of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide is most effectively and confidently achieved through the strategic application of mass spectrometry. High-resolution mass spectrometry provides an indispensable, high-confidence filter for determining the correct elemental composition. Tandem mass spectrometry subsequently offers a detailed blueprint of the molecule's connectivity by analyzing characteristic fragmentation patterns. While MS provides the core of the structural evidence with unparalleled speed and sensitivity, its data should be integrated with orthogonal techniques like NMR and FTIR for absolute, unambiguous structure elucidation, aligning with the rigorous standards of modern chemical and pharmaceutical research. This integrated approach ensures a self-validating system, providing the trustworthy and authoritative data required for advancing drug development and scientific discovery.

References

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Available at: [Link]

  • Time-of-flight mass spectrometry. Wikipedia. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • Tandem Mass Spectrometry (MS/MS). National MagLab. Available at: [Link]

  • Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Persee. Available at: [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • What is a layman's explanation of the mechanism of electrospray ionization mass spectrometry (ESI-MS)? Quora. Available at: [Link]

  • Quadrupole and Time of Flight Mass analysers. Slideshare. Available at: [Link]

  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. Available at: [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]

  • Electrospray Ionization. School of Chemical Sciences - University of Illinois. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available at: [Link]

  • Two-Dimensional Liquid Chromatography Tandem-Mass Spectrometry Untangles the Deep Metabolome of Marine Dissolved Organic Matter. ChemRxiv. Available at: [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available at: [Link]

  • How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. Persee. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Difference between FTIR and NMR? Rocky Mountain Labs. Available at: [Link]

  • Benzamide. Wikipedia. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Hiden Analytical. Available at: [Link]

  • Which one is better for an analytical technique, NMR or IR? Why? Quora. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Showing Compound Benzamide (FDB023373). FooDB. Available at: [Link]

  • N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide | C20H16N4O | CID 16125109. PubChem. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

  • Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- - Substance Details. SRS | US EPA. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Pharmacokinetics of Inden-3-yl Amino Benzamide Analogs

For researchers and drug development professionals vested in the therapeutic potential of inden-3-yl amino benzamide analogs, a comprehensive understanding of their pharmacokinetic profile is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals vested in the therapeutic potential of inden-3-yl amino benzamide analogs, a comprehensive understanding of their pharmacokinetic profile is paramount. This guide provides an in-depth comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical class. In light of the limited direct head-to-head comparative studies in published literature, this guide synthesizes available data on structurally related compounds, outlines gold-standard experimental protocols for pharmacokinetic characterization, and leverages in silico modeling to predict the influence of structural modifications on the ADME profile of these promising therapeutic agents.

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of Inden-3-yl Amino Benzamide Analogs

The inden-3-yl amino benzamide scaffold is a privileged structure in medicinal chemistry, with analogs being investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and as agents targeting neurodegenerative diseases. However, the translation of in vitro potency to in vivo efficacy is often hampered by suboptimal pharmacokinetic properties. Common challenges with this class of compounds include high clearance and low oral bioavailability, often attributed to extensive metabolism. A thorough understanding and strategic optimization of the ADME profile are therefore critical for the successful clinical development of these molecules.

Comparative Pharmacokinetic Profile: Insights from a Structurally Related Analog

To provide a quantitative benchmark for the pharmacokinetic properties of inden-3-yl amino benzamide analogs, we present data from a comprehensive in vivo study in rats of ZM241385, a selective A2A adenosine receptor antagonist. While not an inden-3-yl amino benzamide, its heterocyclic core and amide linkage offer a relevant proxy for the expected pharmacokinetic behavior of the target class.

Table 1: In Vivo Pharmacokinetic Parameters of a Representative Analog (ZM241385) in Rats [1]

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (1 mg/kg)Oral (PO) Administration (5 mg/kg)
Cmax (ng/mL) 4458.036.6758.29
Tmax (min) 51530
AUC (last) (ng·min/mL) 100,446.261125.536599.69
Half-life (t½) (min) 43.16115.8287.23
Clearance (Cl) (mL/min/kg) 54.57--
Volume of Distribution (Vss) (mL/kg) 1880.38--
Oral Bioavailability (F%) -6.09%6.09%

Data derived from a study on ZM241385 in rats.[1]

The data for ZM241385 reveal a profile of rapid elimination and low oral bioavailability, which is a common characteristic of this chemical space.[1] The high clearance, approaching hepatic blood flow in the rat, suggests extensive first-pass metabolism.[1]

Deconstructing the ADME Profile: Key Considerations for Inden-3-yl Amino Benzamide Analogs

Absorption

The oral absorption of inden-3-yl amino benzamide analogs is influenced by their physicochemical properties, such as solubility and permeability. In silico predictions suggest that many analogs in this class are likely to have good intestinal absorption.[2] However, the observed low bioavailability in vivo points towards significant presystemic metabolism in the gut and liver as the primary limiting factor.[1]

Distribution

The volume of distribution (Vss) for ZM241385 is relatively large, indicating that the compound distributes extensively into tissues.[1] For analogs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. In silico models can provide an initial assessment of BBB penetration potential.[3]

Metabolism

Metabolism is a key determinant of the pharmacokinetic profile of inden-3-yl amino benzamide analogs. The primary sites of metabolism are the liver, kidney, and gut.[1] Cytochrome P450 (CYP) enzymes are the major players in the oxidative metabolism of many drugs, with isoforms such as CYP3A4, CYP2D6, and CYP2C9 being particularly important.[4][5] For some benzamide derivatives, significant inhibition of CYP2C9 and CYP3A4 has been observed, which could lead to drug-drug interactions.[6]

Common metabolic pathways for this class of compounds may include:

  • Oxidation: Hydroxylation of the indole or benzamide rings.

  • N-dealkylation: Of substituents on the amino group.

  • Amide hydrolysis: Cleavage of the benzamide bond.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Excretion

The primary route of excretion for metabolites is typically via the urine and feces. The rapid clearance observed for ZM241385 suggests efficient elimination of the parent compound and its metabolites.[1]

Experimental Protocols for Pharmacokinetic Characterization

A robust evaluation of the pharmacokinetic properties of novel inden-3-yl amino benzamide analogs requires a combination of in vitro and in vivo studies.

In Vitro ADME Assays
  • Metabolic Stability: Incubating the test compound with liver microsomes or S9 fractions helps to determine its intrinsic clearance.[1]

  • CYP Inhibition: Assessing the potential of the compound to inhibit major CYP isoforms is crucial for predicting drug-drug interactions.[6]

  • Plasma Protein Binding: Determining the extent of binding to plasma proteins is important as only the unbound fraction is pharmacologically active.

  • Permeability: Caco-2 cell assays can be used to predict intestinal permeability and identify potential P-glycoprotein (P-gp) substrates.

In Vivo Pharmacokinetic Studies in Rodents

A typical in vivo pharmacokinetic study in rats or mice involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[7]

Step-by-Step In Vivo Pharmacokinetic Study Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Dosing:

    • IV Administration: The compound is formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered as a bolus dose via the tail vein.

    • PO Administration: The compound is formulated in a vehicle suitable for oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Visualizing Key Processes

The ADME Pathway for Inden-3-yl Amino Benzamide Analogs

ADME_Pathway cluster_Absorption Absorption (Oral) cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI_Tract GI Tract Gut_Wall Gut Wall GI_Tract->Gut_Wall Absorption Bloodstream Systemic Circulation Tissues Tissues/Target Site Bloodstream->Tissues Distribution Liver Liver (First-Pass & Systemic) Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Excretion Liver->Bloodstream Bile Bile Liver->Bile Biliary Excretion Gut_Wall->Liver Portal Vein Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: Generalized ADME pathway for orally administered inden-3-yl amino benzamide analogs.

Experimental Workflow for In Vivo Pharmacokinetic Studies

PK_Workflow cluster_preclinical Pre-analytical cluster_analytical Analytical cluster_data Data Analysis Dosing Compound Administration (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Modeling (Non-compartmental) Analysis->PK_Analysis Report Parameter Determination (Cmax, Tmax, AUC, t½, F%) PK_Analysis->Report

Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.

Structure-Activity Relationships (SAR) and In Silico Predictions

While experimental data is the gold standard, in silico ADME prediction tools can be invaluable for prioritizing compounds and guiding medicinal chemistry efforts.[2][3] By modeling a hypothetical series of inden-3-yl amino benzamide analogs, we can explore the impact of structural modifications on key pharmacokinetic parameters.

Table 2: In Silico ADME Predictions for a Hypothetical Series of Inden-3-yl Amino Benzamide Analogs

CompoundR1R2Predicted LogPPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)Predicted BBB PenetrationPredicted CYP2D6 InhibitionPredicted CYP3A4 Inhibition
Analog 1 HH3.2-4.50.8LowNoYes
Analog 2 FH3.4-4.80.9LowNoYes
Analog 3 HOCH33.1-4.30.7LowNoYes
Analog 4 HCN2.9-4.10.6LowNoNo
Analog 5 ClH3.8-5.21.0MediumYesYes

These are hypothetical values generated for illustrative purposes and should be confirmed experimentally.

This in silico analysis suggests that:

  • Increasing lipophilicity (e.g., with a chloro substituent in Analog 5 ) may improve permeability but could also increase CYP inhibition potential and decrease aqueous solubility.

  • The introduction of a polar group like a nitrile (Analog 4 ) may improve solubility and reduce CYP inhibition, but could potentially lower permeability.

These predictions highlight the delicate balance that must be achieved when optimizing the ADME properties of a drug candidate.

Conclusion and Future Directions

The successful development of inden-3-yl amino benzamide analogs as therapeutic agents is critically dependent on a thorough understanding and optimization of their pharmacokinetic profiles. While direct comparative data for this class is sparse, a combination of insights from structurally related compounds, robust in vitro and in vivo experimental protocols, and strategic use of in silico predictive models can guide the selection and refinement of candidates with desirable drug-like properties. Future work should focus on generating comprehensive and directly comparable pharmacokinetic data for series of these analogs to establish clear structure-pharmacokinetic relationships, which will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Discovery of Benzotriazolo[4,3- d ][8][9]diazepines as Orally Active Inhibitors of BET Bromodomains. ResearchGate. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]

  • Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. ResearchGate. [Link]

  • Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: A combined in-silico, synthesis and in-vitro studies. ScienceDirect. [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Royal Society of Chemistry. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Center for Biotechnology Information. [Link]

  • Biodistribution and pharmacokinetics of the (19)F-labeled radiosensitizer 3-aminobenzamide: assessment by (19)F MR imaging. PubMed. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives. National Center for Biotechnology Information. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of novel chemical compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of novel chemical compounds, for which comprehensive toxicological data may not yet exist, is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) for the safe handling and disposal of hazardous chemicals in a laboratory setting[1][2][3].

Hazard Assessment and Initial Considerations

Given the novelty of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide, a specific Safety Data Sheet (SDS) is unlikely to be available. In such cases, a conservative approach is warranted, treating the compound as hazardous. This assessment is based on the known properties of its parent structures, indanone and aminobenzamide derivatives.

  • Aminobenzamides: These compounds can be harmful if swallowed or inhaled and may cause significant skin and eye irritation[4][5][6][7].

  • Indanones: The 1-indanone structure is also recognized as being harmful and an irritant[8].

Therefore, it is prudent to handle 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide with the assumption that it is a hazardous substance, requiring careful handling and disposal to minimize exposure risks[9].

Personal Protective Equipment (PPE)

Prior to handling 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide for disposal, all personnel must be equipped with the following standard personal protective equipment:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting NIOSH (US) or EN 166 (EU) standards[4][8].To protect against accidental splashes or dust particles causing serious eye irritation[4][10].
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling[4][8].To prevent skin contact, as the compound is presumed to be a skin irritant[4][7].
Body Protection A laboratory coat and other protective clothing should be worn to prevent skin contact[8].To minimize the risk of bodily exposure to the chemical.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols[9][11].To prevent inhalation, which is a potential route of harmful exposure[4][5][7].
Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a certified chemical fume hood[8].

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain and Clean: Carefully sweep up the solid material, avoiding the generation of dust[4][8]. Place the spilled material and any contaminated cleaning materials into a designated, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the laboratory supervisor or Chemical Hygiene Officer as per your institution's CHP[1][3].

Step-by-Step Disposal Protocol

Under no circumstances should 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide be disposed of down the drain or in regular trash[8]. The primary and accepted method for disposal is through a licensed hazardous waste disposal company[8][12].

  • Waste Identification and Segregation:

    • Identify all waste streams containing 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide. This includes the pure compound, contaminated labware (e.g., pipette tips, weigh boats, gloves), and any solutions.

    • Segregate this waste from other incompatible chemical wastes. It is crucial to keep it away from strong oxidizing agents and acids[7][8].

  • Containerization:

    • Collect all solid waste in a designated, sturdy, and leak-proof container. The original product container is often a suitable choice if it is in good condition[8][13].

    • Contaminated labware should be placed in a clearly labeled, sealed bag before being placed in the final disposal container.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE "[8].

    • The label must include the full chemical name: "4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide ".

    • Also, include the approximate quantity of the waste and the date of accumulation[8].

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA)[8][13].

    • The SAA must be in a cool, dry, and well-ventilated location, away from heat and sources of ignition.

    • Ensure the container remains closed except when adding waste[8].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The most common disposal method for this type of solid organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber[12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide.

Disposal Workflow for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide cluster_0 Initial Assessment cluster_1 Waste Collection & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal Start Start: Compound for Disposal Assess Hazard Assessment: - No specific SDS available - Treat as hazardous based on parent structures (Indanone, Benzamide) Start->Assess PPE Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Assess->PPE Collect Collect Waste: - Pure compound - Contaminated labware PPE->Collect Segregate Segregate Waste: - Away from strong oxidizers and acids Collect->Segregate Container Use Designated Container: - Sturdy, leak-proof, and sealed Segregate->Container Label Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Quantity and Date Container->Label Store Temporary Storage: - In designated Satellite Accumulation Area (SAA) Label->Store Contact Contact EHS or Licensed Contractor Store->Contact Dispose Final Disposal: - Typically via incineration Contact->Dispose

Caption: Workflow for the disposal of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide.

By adhering to this comprehensive disposal guide, you are not only ensuring the safety of your laboratory and personnel but also upholding the highest standards of scientific integrity and environmental responsibility.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]

  • Chemical Safety. Virginia Commonwealth University Occupational Health and Safety. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]

  • Understanding OSHA For Lab Safety. Mopec. Available at: [Link]

  • p-amino benzamide - msds cas. Oxford Lab Fine Chem LLP. Available at: [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Management of Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.